Carazolol
Description
RN given refers to parent cpd without isomeric designation; structure
Propriétés
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXQGZPYHWWCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866648 | |
| Record name | Carazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57775-29-8 | |
| Record name | Carazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57775-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carazolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carazolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARAZOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29PW75S82A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Carazolol's Binding Affinity for β1, β2, and β3 Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding characteristics of Carazolol, a potent non-selective β-adrenergic receptor antagonist, across the β1, β2, and β3 receptor subtypes. This document provides a comprehensive overview of its binding affinities, detailed experimental methodologies for characterization, and the associated signaling pathways.
Quantitative Binding Affinity of this compound
This compound is recognized for its high affinity for β-adrenergic receptors. While it is often described as non-selective between β1 and β2 subtypes, its interaction with the β3 receptor is more complex, exhibiting agonist properties in some systems. The following table summarizes the quantitative binding data for this compound across the three receptor subtypes.
| Receptor Subtype | Ligand | Binding Parameter | Value | Experimental System | Reference |
| β1 Adrenergic Receptor | (±)-[3H]this compound | Kd | 135 pM | Canine ventricular myocardium membranes | [1] |
| β2 Adrenergic Receptor | (±)-[3H]this compound | Kd | 50 pM | Canine lung membranes | [1] |
| Cortical β-receptors (mainly β1 and β2) | (±)-[3H]this compound | Kd | 0.15 nM | Rat cerebral cortical membranes | [2][3] |
| Human β3 Adrenergic Receptor | This compound | Ki | 2.0 ± 0.2 nM | CHO cells expressing the human β3-adrenoceptor | [2] |
| Human β3 Adrenergic Receptor | This compound | IC50 | 11.3 ± 1.2 nM | CHO cells expressing the human β3-adrenoceptor | |
| Murine β3 Adrenergic Receptor | This compound | EC50 | 25 nM | CHO cells expressing the murine β3-adrenoceptor |
It is important to note that this compound has been shown to have equal displacement constants when binding to calf cerebral cortex (predominantly β1 receptors) and calf cerebellum (predominantly β2 receptors), indicating a similar high affinity for both β1 and β2 subtypes.
Experimental Protocols
The determination of this compound's binding affinity for β-adrenergic receptors is primarily achieved through radioligand binding assays. Below are detailed methodologies for membrane preparation and competition binding assays.
Membrane Preparation from Tissues or Cultured Cells
This protocol outlines the steps for isolating cell membranes containing the β-adrenergic receptors of interest.
-
Homogenization: Tissues or harvested cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.
-
Washing: The membrane pellet is resuspended in fresh cold buffer and the high-speed centrifugation step is repeated to wash the membranes.
-
Final Resuspension and Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Pierce® BCA assay.
[3H]this compound Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled this compound by measuring its ability to compete with a radiolabeled ligand for binding to the β-adrenergic receptors.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1 mM EDTA, at a pH of 7.4.
-
Incubation Mixture: In a 96-well plate, the following components are added in a final volume of 250 µL per well:
-
150 µL of the prepared membrane suspension (containing 3-20 µg of protein for cells or 50-120 µg for tissue).
-
50 µL of various concentrations of unlabeled this compound.
-
50 µL of a fixed concentration of a suitable radioligand, such as --INVALID-LINK--carazolol (e.g., at a concentration approximately two times its Kd).
-
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI). This is followed by several washes with ice-cold wash buffer to remove unbound radioligand.
-
Quantification of Bound Radioactivity: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which represents the bound radioligand, is then counted using a scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 20 µM (±)propranolol) and is subtracted from the total binding to yield specific binding .
-
The specific binding data is plotted against the logarithm of the unlabeled this compound concentration to generate a competition curve.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways and Visualizations
β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The primary signaling pathway for all three subtypes involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). However, there are also subtype-specific and alternative signaling pathways.
β1-Adrenergic Receptor Signaling
Caption: β1-Adrenergic Receptor Signaling Pathway.
β2-Adrenergic Receptor Signaling
Caption: β2-Adrenergic Receptor Signaling Pathway.
β3-Adrenergic Receptor Signaling
Caption: β3-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Competition Binding Assay
Caption: Workflow for Determining this compound Ki.
References
Carazolol: An In-Depth Technical Guide to its Pharmacological Properties as an Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carazolol is a high-affinity, non-selective ligand for β-adrenergic receptors, widely recognized for its potent inverse agonist properties at β1 and β2 subtypes.[1] This technical guide provides a comprehensive overview of the pharmacological characteristics of this compound, focusing on its mechanism of action as an inverse agonist, its effects on downstream signaling pathways, and the experimental methodologies used to characterize these properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development targeting G protein-coupled receptors (GPCRs).
Core Pharmacological Properties
This compound's interaction with β-adrenergic receptors is multifaceted, exhibiting distinct pharmacological profiles depending on the receptor subtype. While it acts as a potent inverse agonist at β1 and β2-adrenergic receptors, it surprisingly functions as a full agonist at the β3-adrenergic receptor.[2]
Binding Affinity and Kinetics
This compound demonstrates high affinity for β-adrenergic receptors. Radioligand binding assays are instrumental in determining its binding characteristics.
Table 1: Binding Affinity of this compound for β-Adrenergic Receptors
| Receptor Subtype | Ligand | Kd (nM) | Ki (nM) | Cell Type/Tissue | Reference |
| β1-Adrenergic | --INVALID-LINK--Carazolol | 0.135 | - | Canine Ventricular Myocardium | [3] |
| β2-Adrenergic | --INVALID-LINK--Carazolol | 0.050 | - | Canine Lung | [3] |
| β-Adrenergic (cortical) | [3H]this compound | 0.15 | - | Rat Cerebral Cortex | [4] |
| β3-Adrenergic (human) | This compound | - | 2.0 ± 0.2 | CHO cells |
Note: The binding affinity of this compound can be influenced by the presence of guanine nucleotides, indicating its sensitivity to the G protein-coupling state of the receptor. Kinetic analysis of --INVALID-LINK--Carazolol binding suggests a two-step interaction, beginning with a rapidly reversible, lower-affinity association, followed by isomerization to a high-affinity, slowly reversible complex. Specific on-rate (kon) and off-rate (koff) values for this compound at β1 and β2 receptors are not consistently reported in publicly available literature.
Inverse Agonism and G Protein-Dependent Signaling
Inverse agonists are ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. They stabilize the inactive conformation of the receptor, thereby reducing its constitutive (basal) activity. This compound's identity as an inverse agonist is primarily defined by its ability to decrease the basal level of intracellular cyclic AMP (cAMP), a key second messenger produced upon Gs protein activation by β-adrenergic receptors.
The crystal structure of the β2-adrenergic receptor in complex with this compound (PDB: 2RH1) provides a structural basis for its inverse agonism. This compound binding stabilizes the inactive state of the receptor, preventing the conformational changes required for G protein coupling and activation.
Table 2: Functional Activity of this compound at β-Adrenergic Receptors
| Receptor Subtype | Assay | Parameter | Value | Cell Type | Reference |
| β1-Adrenergic | cAMP Accumulation | Inverse Agonist Activity | Not Quantified | - | - |
| β2-Adrenergic | cAMP Accumulation | Inverse Agonist Activity | Not Quantified | - | - |
| β3-Adrenergic (murine) | Adenylyl Cyclase Stimulation | EC50 | 25 nM | CHO cells | |
| β3-Adrenergic (murine) | Adenylyl Cyclase Stimulation | Intrinsic Activity | 0.97 | CHO cells |
Note: While the inverse agonist effect of this compound on cAMP production at β1 and β2 receptors is well-established qualitatively, specific IC50 values are not consistently available in the reviewed literature.
Signaling Pathway: Gs Protein Activation
The canonical signaling pathway for β1 and β2-adrenergic receptors involves the activation of the stimulatory G protein, Gs, leading to the production of cAMP by adenylyl cyclase. This compound, as an inverse agonist, inhibits this pathway by stabilizing the receptor in an inactive state.
Caption: this compound's inverse agonism on Gs protein signaling.
β-Arrestin-Dependent Signaling
In addition to G protein-mediated signaling, GPCRs can also signal through β-arrestin pathways. Some ligands, known as biased agonists, can preferentially activate one pathway over the other. For instance, Carvedilol, another β-blocker, is a known β-arrestin-biased agonist, acting as an antagonist or inverse agonist for G protein signaling while promoting β-arrestin-mediated signaling.
The effect of this compound on β-arrestin recruitment and subsequent signaling at β1 and β2-adrenergic receptors is not well-quantified in the available literature. This represents a significant knowledge gap in understanding the complete pharmacological profile of this compound and its potential for functional selectivity.
Signaling Pathway: β-Arrestin Recruitment
Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, leading to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades. The impact of this compound on this pathway at β1 and β2 receptors requires further investigation.
Caption: The currently unquantified role of this compound in β-arrestin signaling.
Experimental Protocols
Detailed, step-by-step protocols for characterizing the pharmacological properties of this compound are essential for reproducible research. The following sections provide an overview of the methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of this compound to β-adrenergic receptors.
Caption: General workflow for a radioligand binding assay.
Methodology Overview:
-
Membrane Preparation: Homogenize cells or tissues expressing the β-adrenergic receptor of interest and isolate the membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate a fixed concentration of radiolabeled this compound (e.g., [3H]-Carazolol) with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit the basal or agonist-stimulated production of cAMP.
Caption: General workflow for a cAMP accumulation assay.
Methodology Overview:
-
Cell Culture: Plate cells stably or transiently expressing the desired β-adrenergic receptor subtype in a multi-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. To measure inverse agonism, no agonist is added. To measure antagonism, cells are co-incubated with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol).
-
Cell Lysis: After incubation, lyse the cells to release the accumulated intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: For inverse agonism, plot the cAMP levels against the this compound concentration to determine the IC50 value for the reduction in basal signaling.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the receptor upon ligand binding.
Caption: General workflow for a β-arrestin recruitment assay.
Methodology Overview (using DiscoverX PathHunter® as an example):
-
Cell Line: Utilize a commercially available cell line engineered to co-express the β-adrenergic receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Compound Treatment: Plate the cells and treat with a range of this compound concentrations.
-
Signal Detection: Upon β-arrestin recruitment to the activated receptor, the ProLink and EA fragments come into proximity, forming a functional β-galactosidase enzyme. Add a substrate that produces a chemiluminescent signal when cleaved by the active enzyme.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the this compound concentration to determine the EC50 for β-arrestin recruitment.
Conclusion
This compound is a well-characterized, high-affinity inverse agonist of β1 and β2-adrenergic receptors, with its mechanism of action supported by structural and functional data. Its ability to stabilize the inactive state of these receptors and reduce basal Gs-mediated cAMP production is a hallmark of its pharmacological profile. However, a comprehensive understanding of its functional selectivity, particularly concerning the β-arrestin signaling pathway, remains incomplete due to a lack of quantitative data. Further research to elucidate the potency of this compound in modulating β-arrestin recruitment is warranted to fully appreciate its therapeutic potential and to provide a more complete picture of its complex pharmacology at β-adrenergic receptors. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the nuanced properties of this important pharmacological tool.
References
- 1. Specific beta-adrenergic receptor binding of this compound measured with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constitutive activity of the human beta(1)-adrenergic receptor in beta(1)-receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Carazolol Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carazolol is a potent, non-selective beta-adrenergic receptor antagonist, also exhibiting inverse agonist properties at β-adrenergic receptors and agonist activity at the β3-adrenoceptor.[1][2] Its high affinity and lipophilicity have made it a valuable pharmacological tool and a scaffold for the development of new therapeutic agents and radioligands for imaging studies.[3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing relevant biological pathways and experimental workflows.
Core Structure-Activity Relationships of this compound
The pharmacological profile of this compound is determined by three key structural components: the carbazole ring system, the (S)-configured 2-hydroxy-3-propylamine side chain, and the isopropylamino group. Modifications to each of these regions can significantly impact binding affinity, receptor subtype selectivity, and functional activity.
Data Presentation: Quantitative SAR Data
Table 1: Beta-Adrenergic Receptor Binding Affinities of this compound and Analogs
| Compound | Modification | Receptor Subtype(s) | K_i (nM) | Test System | Reference |
| This compound | - | β (non-selective) | < 0.2 | Not specified | [4] |
| This compound | - | β1/β2 | Equal affinity | Calf cerebral cortex (β1) and cerebellum (β2) | [1] |
| This compound | - | β3 (human) | 2.0 ± 0.2 | CHO cells expressing human β3-adrenoceptor | |
| (S)-(-)-CYBL8E | N-alkyl: (1,1-dimethyl-3-iodo-(2E)-propenyl) | β (non-selective) | 0.31 ± 0.03 | Membrane fractions of cardiac left ventricular muscle |
Table 2: Functional Activity of this compound and Analogs
| Compound | Activity | Receptor Subtype | EC_50 (nM) | Intrinsic Activity | Test System | Reference |
| This compound | Agonist | β3 (murine) | 25 | 0.97 | CHO cells expressing murine β3-adrenoceptor | |
| pBABC | Inhibition of [¹²⁵I]cyanopindolol binding | β (non-selective) | 0.4 - 0.9 | Not Applicable | Mammalian and non-mammalian β-adrenergic receptors |
General SAR Trends for Aryloxypropanolamine β-Blockers (including this compound)
The broader class of aryloxypropanolamine β-blockers, to which this compound belongs, has been extensively studied. The following SAR principles are generally applicable and provide a framework for understanding the activity of this compound and its analogs:
-
Stereochemistry of the Side Chain: The (S)-enantiomer of aryloxypropanolamines possesses significantly higher binding affinity for β-adrenergic receptors than the (R)-enantiomer. This stereoselectivity is a critical determinant of potency.
-
The Amino Group: A secondary amine is optimal for activity. The substituent on the nitrogen atom plays a crucial role in receptor subtype selectivity and potency. Bulky alkyl groups, such as isopropyl or tert-butyl, are commonly found in potent β-blockers.
-
The Propanolamine Side Chain: The 2-hydroxy group is essential for high-affinity binding, likely through hydrogen bonding interactions within the receptor's binding pocket.
-
The Aromatic Moiety: The nature and substitution pattern of the aromatic ring system significantly influence binding affinity and receptor subtype selectivity. In this compound, the tricyclic carbazole ring contributes to its high lipophilicity and potent, non-selective β-adrenergic antagonism.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the SAR of this compound analogs. The following are detailed protocols for key in vitro assays.
Radioligand Binding Assay for β-Adrenergic Receptors using ³Hthis compound
This protocol is adapted from studies characterizing --INVALID-LINK--Carazolol binding to β-adrenergic receptors.
1. Membrane Preparation:
- Tissues (e.g., canine ventricular myocardium, lung) or cells expressing β-adrenergic receptors are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.
- The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membrane fraction.
- The membrane pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
2. Binding Assay:
- The assay is typically performed in a 96-well plate format.
- To each well, add the following in order:
- Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
- A fixed concentration of --INVALID-LINK--Carazolol (typically at or near its K_d value).
- Increasing concentrations of the unlabeled competitor ligand (the this compound analog being tested).
- Membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).
- Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a high concentration of a non-selective β-blocker (e.g., 10 µM propranolol).
- The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation of Bound and Free Radioligand:
- The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
- The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Quantification of Radioactivity:
- The filters are placed in scintillation vials with a scintillation cocktail.
- The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
5. Data Analysis:
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
- The K_i (inhibition constant) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Adenylyl Cyclase Functional Assay
This assay measures the ability of a this compound analog to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.
1. Cell Culture and Treatment:
- Cells expressing the β-adrenergic receptor subtype of interest (e.g., CHO cells transfected with the human β3-adrenoceptor) are cultured to an appropriate density.
- The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
- The cells are then treated with varying concentrations of the this compound analog. For antagonist activity, cells are co-incubated with a known β-adrenergic agonist (e.g., isoproterenol) and the test compound.
2. Cell Lysis and cAMP Measurement:
- After the incubation period, the cells are lysed to release the intracellular cAMP.
- The concentration of cAMP in the cell lysate is measured using a commercially available kit, typically based on one of the following principles:
- Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.
- Homogeneous Time-Resolved Fluorescence (HTRF): A fluorescence-based assay that measures the competition between native cAMP and a labeled cAMP for binding to an anti-cAMP antibody.
3. Data Analysis:
- For agonists, the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) and the E_max (the maximal effect) are determined by non-linear regression of the dose-response curve.
- For antagonists, the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) is calculated. This can be used to determine the antagonist's potency (e.g., by calculating the pA₂ value).
Mandatory Visualizations
Signaling Pathways
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Experimental Workflows
Caption: Experimental Workflow for a Radioligand Binding Assay.
Conclusion
The structure-activity relationship of this compound is anchored in the principles of the broader aryloxypropanolamine class of beta-blockers, with its high potency and non-selectivity being largely attributed to the carbazole moiety. While a comprehensive quantitative SAR dataset for a wide range of analogs is not publicly available, the existing data for specific derivatives, in conjunction with the general SAR principles, provide a solid foundation for the rational design of new this compound-based compounds. The detailed experimental protocols provided herein offer a standardized approach for the pharmacological evaluation of such novel analogs, facilitating further exploration of this important chemical scaffold in drug discovery and development.
References
- 1. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Preparation and in vivo binding of [11C]this compound, a radiotracer for the beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
What is Carazolol's therapeutic index compared to other beta-blockers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comparative analysis of the therapeutic index of Carazolol and other prominent beta-blockers, namely Propranolol, Metoprolol, and Carvedilol. Due to the limited publicly available data on the specific therapeutic index of this compound, this guide leverages available toxicity and potency data to offer a comparative perspective.
Comparative Analysis of Therapeutic and Toxic Doses
The therapeutic index (TI) of a drug is a quantitative measure of its safety, representing the ratio between the toxic dose and the therapeutic dose. A higher TI indicates a wider margin of safety. The most common method for calculating the TI is by dividing the 50% lethal dose (LD50) by the 50% effective dose (ED50).
| Drug | LD50 (Oral, Rat) | Effective Dose (ED50/IC50) in Rats | Therapeutic Indication (Preclinical Model) |
| This compound | Data not available | Data not available | - |
| Propranolol | 466 mg/kg[1][2] | 1 mg/kg and 5 mg/kg (acute administration)[3] | Hypertension (Spontaneously Hypertensive Rats) |
| Metoprolol | 3090-4670 mg/kg[4] | IC50: 216 ± 36 ng/mL (chronotropic effect)[1] | Hypertension (Fructose-fed Hypertensive Rats) |
| Carvedilol | >8000 mg/kg | 2 mg/kg/day (low dose) | Heart Failure (Dilated Cardiomyopathy) |
Note: The effective doses listed are not all standard ED50 values but represent doses shown to produce a significant therapeutic effect in the respective preclinical models. The IC50 for Metoprolol represents the concentration required to inhibit 50% of the maximum response, which is related to its potency.
Experimental Protocols
Determination of Acute Oral Toxicity (LD50)
The determination of the LD50 value is a standard procedure in toxicology to assess the acute toxicity of a substance. The following protocol is a generalized methodology based on the OECD Guideline 423 for the Acute Toxic Class Method.
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used. Animals are acclimatized to the laboratory conditions before the study.
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and light-dark cycles. Standard laboratory diet and water are provided ad libitum, with a fasting period before administration of the test substance.
Procedure:
-
Dose Selection: A starting dose is selected from a series of predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Administration: The test substance is administered orally by gavage to a group of three animals.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.
-
Stepwise Dosing:
-
If no mortality is observed, the next higher dose level is administered to a new group of three animals.
-
If mortality occurs, the next lower dose level is administered to a new group of three animals.
-
-
Endpoint: The test is stopped when a dose that causes mortality is identified, or when no mortality is observed at the highest dose level. The LD50 is then estimated based on the observed mortality pattern.
Determination of Effective Dose (ED50) in a Hypertension Model
The following is a generalized protocol for determining the ED50 of an antihypertensive beta-blocker in a spontaneously hypertensive rat (SHR) model.
Objective: To determine the dose of a beta-blocker that produces a 50% reduction in mean arterial pressure (MAP).
Animals: Adult male spontaneously hypertensive rats (SHR) are used as the model for essential hypertension. Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as controls.
Procedure:
-
Surgical Preparation: Rats are anesthetized, and a catheter is implanted in the carotid artery for direct blood pressure measurement and in the jugular vein for drug administration.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the experimental setup.
-
Dose-Response Study:
-
A range of doses of the test beta-blocker is administered intravenously or orally to different groups of SHR.
-
Blood pressure and heart rate are continuously monitored before and after drug administration.
-
-
Data Analysis: The percentage reduction in MAP from baseline is calculated for each dose. A dose-response curve is then constructed by plotting the percentage reduction in MAP against the log of the dose.
-
ED50 Calculation: The ED50 is the dose that corresponds to a 50% reduction in the maximum observed effect on MAP.
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Signaling Pathway
Beta-blockers exert their effects by antagonizing the action of catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors. The binding of an agonist to a beta-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various physiological responses.
Experimental Workflow for Therapeutic Index Determination
The determination of a therapeutic index involves a series of preclinical studies to establish both the efficacy and the toxicity of a drug candidate.
References
- 1. In vitro and in vivo pharmacodynamic properties of metoprolol in fructose-fed hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced acute antihypertensive effect of propranolol in the absence of circulating epinephrine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive effect of propranolol in conscious spontaneously hypertensive rats: central hemodynamics, plasma volume, and renal function during beta-blockade with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Carazolol: A High-Affinity Ligand for G-Protein Coupled Receptors - A Technical Guide
Introduction
Carazolol is a potent and high-affinity ligand for G-protein coupled receptors (GPCRs), specifically demonstrating complex interactions with beta-adrenergic receptor subtypes. Initially recognized as a powerful beta-blocker, further investigation has revealed its character as a strong inverse agonist.[1][2] This property, combined with its high affinity, makes this compound an invaluable tool in pharmacological research and a lead compound in drug development. Its ability to stabilize the inactive state of beta-adrenergic receptors has been instrumental in the structural elucidation of these important drug targets.[3][4] This technical guide provides a comprehensive overview of this compound's binding characteristics, its effects on signaling pathways, and detailed experimental protocols for its study.
Quantitative Data: Binding Affinities and Potency of this compound
The following tables summarize the binding affinity (Ki), dissociation constant (Kd), and functional potency (IC50/EC50) of this compound for various beta-adrenergic receptor subtypes. These values have been compiled from multiple studies and highlight the high affinity of this compound across different experimental systems.
Table 1: Binding Affinity of this compound for Beta-Adrenergic Receptors
| Receptor Subtype | Ligand | Kᵢ (nM) | Kᵈ (nM) | Experimental System | Reference |
| β1-Adrenergic | (-)-Carazolol | - | 0.04 | Turkey Erythrocyte Membranes | [5] |
| β2-Adrenergic | (-)-Carazolol | 9 | 0.025 | Human β2AR | |
| β3-Adrenergic | This compound | 2.0 ± 0.2 | - | CHO cells expressing human β3-adrenoceptor |
Kᵢ (Inhibition Constant): Concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Kᵢ indicates higher binding affinity. Kᵈ (Dissociation Constant): Concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kᵈ indicates higher binding affinity.
Table 2: Functional Potency of this compound at Beta-Adrenergic Receptors
| Receptor Subtype | Assay Type | IC₅₀ (nM) | EC₅₀ (nM) | Effect | Experimental System | Reference | |---|---|---|---|---|---| | β-Adrenergic | [¹²⁵I]Cyanopindolol Competition | 0.4 - 0.9 (pM) | - | Inhibition of Radioligand Binding | Mammalian and Non-mammalian Receptors | | | β3-Adrenergic | Adenylyl Cyclase Stimulation | - | 25 | Full Agonist | Murine β3-adrenoceptor | | | β3-Adrenergic | Adenylyl Cyclase Stimulation | 11.3 ± 1.2 | - | Full Agonist | CHO cells expressing human β3-adrenoceptor | |
IC₅₀ (Half-maximal inhibitory concentration): Concentration of an inhibitor that reduces the response by 50%. EC₅₀ (Half-maximal effective concentration): Concentration of a drug that gives half-maximal response.
Signaling Pathways
This compound primarily interacts with beta-adrenergic receptors, which are canonical Gs-coupled GPCRs. In its role as an inverse agonist, this compound not only blocks the binding of agonists like epinephrine but also reduces the basal, constitutive activity of the receptor. This stabilization of the inactive receptor conformation prevents the dissociation of the Gαs subunit from the Gβγ dimer, thereby inhibiting the activation of adenylyl cyclase and the subsequent production of the second messenger, cyclic AMP (cAMP). Interestingly, at the β3-adrenoceptor, this compound has been shown to act as a full agonist, stimulating adenylyl cyclase.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a specific GPCR, using a radiolabeled ligand (e.g., [³H]-Carazolol or another high-affinity antagonist).
1. Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand (e.g., [³H]-Carazolol)
-
Unlabeled this compound (competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
2. Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of radioligand (typically at or below its Kd value)
-
Varying concentrations of unlabeled this compound or vehicle (for total binding)
-
Cell membrane preparation (protein concentration optimized for signal)
-
-
For non-specific binding control wells, add a high concentration of a non-radiolabeled standard antagonist.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of unlabeled this compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol outlines a functional assay to measure changes in intracellular cAMP levels in response to this compound, which is essential for characterizing its inverse agonist or agonist activity.
1. Materials:
-
Whole cells expressing the target GPCR
-
This compound
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors or to enhance basal signal)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Luminometer or appropriate plate reader
2. Procedure:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP breakdown.
-
For characterizing inverse agonism:
-
Add varying concentrations of this compound to the cells.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
For characterizing antagonism (against an agonist):
-
Add varying concentrations of this compound.
-
Add a fixed concentration of a known agonist (e.g., isoproterenol at its EC₈₀).
-
Incubate for a specific time at 37°C.
-
-
Lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF).
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Quantify the cAMP concentration in each well based on the standard curve.
-
For inverse agonism, plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ for the reduction of basal cAMP levels.
-
For antagonism, plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ for the inhibition of the agonist-induced cAMP response.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Systematic Review of Inverse Agonism at Adrenoceptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Full and Partial Agonists Binding to β2-Adrenergic Receptor Suggests a Role of Transmembrane Helix V in Agonist-Specific Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the binding domain of the beta-adrenergic receptor with the fluorescent antagonist this compound. Evidence for a buried ligand binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Carazolol's Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carazolol is a highly potent, non-selective β-adrenergic receptor antagonist and a β3-adrenergic receptor agonist. Its lipophilic nature suggests the potential for central nervous system (CNS) penetration and subsequent neuropharmacological effects. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with the CNS. It details its binding affinities to adrenergic receptors, explores potential downstream signaling pathways in neuronal cells, and outlines detailed experimental protocols for investigating its CNS effects. While direct preclinical and clinical studies on the specific CNS effects of this compound are limited, this guide synthesizes available data on this compound's pharmacology and extrapolates potential CNS implications based on the known roles of β-adrenergic receptors in the brain and findings from studies on other β-blockers.
Introduction
This compound is a carbazole derivative recognized for its high-affinity binding to β-adrenergic receptors.[1][2] Initially developed as a potent antihypertensive agent, its pharmacological profile as a non-selective β1/β2 antagonist and a β3 agonist suggests a broader range of physiological effects.[3] Given its lipophilicity, this compound is predicted to cross the blood-brain barrier, making the investigation of its effects on the central nervous system a critical area of research.[4] Understanding these effects is crucial for identifying potential therapeutic applications in neurological and psychiatric disorders, as well as for characterizing its neurotoxicological profile.
This guide summarizes the known quantitative data on this compound's receptor interactions, delineates the putative signaling pathways it modulates within the CNS, and provides detailed experimental methodologies for its further investigation.
Quantitative Data: Receptor Binding Affinities
The interaction of this compound with β-adrenergic receptors has been characterized in various in vitro studies. The following tables summarize the key binding affinity parameters.
Table 1: Binding Affinity of this compound for β1 and β2-Adrenergic Receptors
| Parameter | Receptor Subtype | Tissue/Cell Line | Value | Reference |
| Kd | β-receptors (non-selective) | Rat Cerebral Cortical Membranes | 0.15 nM | [4] |
| Ki | β1-receptors | Calf Cerebral Cortex | Equal affinity to β2 | |
| Ki | β2-receptors | Calf Cerebellum | Equal affinity to β1 |
Table 2: Binding and Functional Activity of this compound at the β3-Adrenergic Receptor
| Parameter | Receptor Subtype | Cell Line | Value | Reference |
| Ki | Human β3-adrenoceptor | CHO cells | 2.0 ± 0.2 nM | |
| IC50 | Human β3-adrenoceptor | CHO cells | 11.3 ± 1.2 nM | |
| EC50 | Murine β3-adrenoceptor | CHO cells | 25 nM | |
| Intrinsic Activity | Murine β3-adrenoceptor | CHO cells | 0.97 (Full Agonist) |
Signaling Pathways in the Central Nervous System
This compound's dual action as a β1/β2 antagonist and a β3 agonist suggests complex modulatory effects on neuronal signaling. The following diagrams illustrate the putative signaling pathways affected by this compound in the CNS.
Antagonism of β1/β2-Adrenergic Receptor Signaling
In the CNS, β1 and β2-adrenergic receptors are coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). By blocking these receptors, this compound is expected to inhibit this signaling cascade.
Agonism of β3-Adrenergic Receptor Signaling
Conversely, as a β3-adrenergic receptor agonist, this compound is expected to activate Gs protein-coupled signaling pathways where these receptors are expressed in the CNS. This would lead to an increase in cAMP and activation of PKA, potentially influencing neuronal function.
Experimental Protocols
The following section details proposed experimental protocols for investigating the CNS effects of this compound. These are based on standard methodologies used for other β-adrenergic modulators.
In Vitro Assays
This protocol determines the affinity and density of this compound binding sites in specific brain regions.
-
Objective: To quantify the Kd and Bmax of [3H]-Carazolol in rodent brain homogenates.
-
Materials:
-
Rodent brain tissue (e.g., cortex, hippocampus, cerebellum)
-
[3H]-Carazolol (radioligand)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration manifold
-
-
Procedure:
-
Prepare brain tissue homogenates in ice-cold binding buffer.
-
For saturation binding, incubate aliquots of homogenate with increasing concentrations of [3H]-Carazolol.
-
For competition binding, incubate homogenates with a fixed concentration of [3H]-Carazolol and increasing concentrations of unlabeled this compound.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Saturation binding data are analyzed using Scatchard plots to determine Kd and Bmax.
-
Competition binding data are analyzed to calculate the IC50, from which the Ki can be derived using the Cheng-Prusoff equation.
-
This assay measures the functional consequence of this compound's interaction with β-adrenergic receptors on a key downstream effector.
-
Objective: To determine the effect of this compound on basal and agonist-stimulated adenylyl cyclase activity in cultured neuronal cells or brain tissue.
-
Materials:
-
Cultured neuronal cells (e.g., primary cortical neurons, SH-SY5Y cells) or brain tissue homogenates
-
This compound
-
β-adrenergic agonist (e.g., Isoproterenol)
-
Assay buffer (containing ATP, Mg2+, and a phosphodiesterase inhibitor like IBMX)
-
cAMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit
-
-
Procedure:
-
Pre-incubate neuronal cells or tissue homogenates with this compound at various concentrations.
-
Stimulate with a β-adrenergic agonist (for antagonist studies) or assess basal activity (for agonist studies).
-
Incubate for a defined period at 37°C.
-
Terminate the reaction and lyse the cells/tissue.
-
Measure the amount of cAMP produced using a commercial EIA or RIA kit.
-
-
Data Analysis:
-
Generate dose-response curves to determine the IC50 (for antagonism) or EC50 (for agonism) of this compound.
-
In Vivo Behavioral Assays
These protocols are designed to assess the potential effects of this compound on locomotor activity, anxiety, and depressive-like behavior in rodents.
-
Objective: To evaluate the effects of this compound on general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena with walls, typically equipped with automated tracking software.
-
Procedure:
-
Administer this compound or vehicle to rodents at various doses.
-
After a specified pre-treatment time, place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 10-30 minutes).
-
Record and analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis:
-
Compare the behavioral parameters between this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA). A decrease in total distance traveled may suggest sedative effects, while an increase in the time spent in the center may indicate anxiolytic-like effects.
-
-
Objective: To assess the anxiolytic or anxiogenic potential of this compound.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open and two enclosed arms.
-
Procedure:
-
Administer this compound or vehicle to rodents.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms.
-
-
Data Analysis:
-
Calculate the percentage of time spent and entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.
-
Visualization of Experimental Workflows
General Workflow for In Vivo Behavioral Testing
Conclusion
This compound's unique pharmacological profile as a high-affinity, non-selective β1/β2-adrenergic antagonist and β3-adrenergic agonist, combined with its lipophilicity, strongly suggests the potential for significant effects on the central nervous system. The data presented in this guide on its receptor binding affinities provide a quantitative basis for these potential interactions. The outlined signaling pathways offer a framework for understanding the molecular mechanisms through which this compound may exert its neuropharmacological effects.
While direct experimental evidence for this compound's CNS effects in preclinical and clinical settings is currently lacking, the detailed experimental protocols provided herein offer a clear roadmap for future investigations. Such studies are essential to fully characterize the neuropharmacological profile of this compound, which could unveil novel therapeutic opportunities for this compound in the realm of neurological and psychiatric disorders. Further research is warranted to explore these possibilities and to establish a comprehensive understanding of this compound's role within the central nervous system.
References
- 1. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-performance liquid chromatography assay of brain adenylate cyclase using [3H]ATP as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
The Role of Carazolol in Advancing Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carazolol, a potent and non-selective β-adrenergic receptor antagonist, has emerged as a critical pharmacological tool in the study of cardiovascular function and disease. Its high affinity for β-adrenergic receptors (β-ARs) and its characterization as an inverse agonist make it an invaluable ligand for delineating the physiological and pathological roles of the β-adrenergic signaling pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in cardiovascular research, and detailed experimental protocols for its use. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's utility in the field.
Introduction: The Significance of β-Adrenergic Signaling in Cardiovascular Health
The sympathetic nervous system plays a pivotal role in regulating cardiovascular homeostasis, primarily through the actions of catecholamines on β-adrenergic receptors. These G protein-coupled receptors (GPCRs) are integral to modulating heart rate, cardiac contractility, and vascular tone. Dysregulation of β-adrenergic signaling is a hallmark of many cardiovascular diseases, including heart failure, hypertension, and ischemic heart disease. Consequently, pharmacological agents that target β-ARs are cornerstones of cardiovascular therapy.
This compound, with its high affinity and non-selective binding to β1, β2, and to some extent β3-ARs, serves as a powerful research tool to probe the intricacies of this signaling cascade.[1][2] Its ability to act as an inverse agonist, reducing the basal activity of the receptor, provides a unique advantage in studying receptor constitutive activity and its implications in disease states.[3]
Mechanism of Action of this compound
This compound exerts its effects by competitively binding to β-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.[4][5] Unlike neutral antagonists that only block agonist-induced activity, this compound is an inverse agonist, meaning it can reduce the receptor's basal, or agonist-independent, signaling activity. This property is particularly useful for studying the constitutive activity of β-ARs.
The binding of this compound to β-ARs is characterized by high affinity and slow dissociation kinetics, making it an excellent radioligand for receptor binding assays. Its non-selectivity allows for the study of the total β-AR population in a given tissue, while its interactions can be dissected using subtype-selective compounds in competitive binding studies.
Signaling Pathway
The canonical β-adrenergic signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This compound, by blocking the receptor, inhibits this cascade.
Quantitative Data on this compound's Interaction with β-Adrenergic Receptors
The following tables summarize key quantitative parameters of this compound's interaction with β-adrenergic receptors from various in vitro and in vivo studies.
Table 1: Binding Affinity (Ki and Kd) of this compound for β-Adrenergic Receptor Subtypes
| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Kd (nM) | Reference |
| β1-AR | Human | 0.2 | |||
| β2-AR | Human | 0.03 | |||
| β3-AR | Human | 4.47 | |||
| β-AR (total) | Rat Cerebral Cortex | [3H]this compound | 0.15 | ||
| β1-AR | Calf Cerebral Cortex | [3H]this compound | |||
| β2-AR | Calf Cerebellum | [3H]this compound | |||
| β3-AR | CHO cells (human) | 2.0 ± 0.2 |
Table 2: Functional Potency (IC50 and EC50) of this compound
| Assay | Receptor Subtype | Cell Line | IC50 (nM) | EC50 (nM) | Effect | Reference |
| Adenylyl Cyclase | β3-AR | CHO cells (human) | 11.3 ± 1.2 | Agonist | ||
| Adenylyl Cyclase | β3-AR | CHO cells (murine) | 25 | Full Agonist |
Table 3: In Vivo Cardiovascular Effects of this compound
| Species | Dose | Route of Administration | Effect on Heart Rate | Effect on Blood Pressure | Other Cardiovascular Effects | Reference |
| Pig | 10 µg/kg | Intravenous | Reduces epinephrine-induced tachycardia | Reduces epinephrine-induced increase in mean arterial pressure | Blocks vasodilatory responses to adrenaline | |
| Human | Not specified | Not specified | Significant reduction (about 20%) | Decrease in systolic blood pressure | Improvement in heart complaints in patients with tachycardia | |
| Rabbit | Not specified | Intravenous | Antagonism of isoproterenol-induced tachycardia | Not specified | High therapeutic index, virtually no intrinsic sympathomimetic activity | |
| Sheep | 0.01 mg/kg | Intramuscular | No significant change | No significant change | Abnormal T wave and ST segment depression, suggesting potential for myocardial ischemia risk |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research. Below are outlines for key experiments.
Radioligand Binding Assay
This assay is used to determine the affinity and density of β-adrenergic receptors in a given tissue or cell preparation.
Objective: To quantify the binding characteristics of this compound to β-ARs.
References
- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Cardiac action of this compound and methypranol in comparison with other beta-receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Carazolol's Lipophilicity and Blood-Brain Barrier Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carazolol is a non-selective beta-adrenergic receptor antagonist recognized for its high affinity and lipophilic characteristics.[1] These properties are of significant interest in drug development, particularly concerning its potential interactions with the central nervous system (CNS). A critical determinant of a drug's CNS activity is its ability to cross the blood-brain barrier (BBB), a tightly regulated interface that protects the brain. Lipophilicity is a key physicochemical property that governs this permeability. This technical guide provides an in-depth analysis of this compound's lipophilicity and its implications for BBB penetration, supported by detailed experimental protocols and comparative data.
Physicochemical Properties of this compound
| Parameter | Value | Source |
| Predicted log P (ALOGPS) | 3.12 | DrugBank |
| Predicted log P (ChemAxon) | 2.71 | DrugBank |
| Basic pKa | 9.52 | PubChem |
Note: The positive log P values suggest that this compound preferentially partitions into a lipid environment over an aqueous one, a characteristic shared by other lipophilic beta-blockers known to cross the blood-brain barrier.[2][3] The basic pKa indicates that this compound will be predominantly ionized at physiological pH (7.4).
Blood-Brain Barrier Permeability of this compound
The ability of a drug to cross the blood-brain barrier is a complex process influenced by several factors, including lipophilicity, molecular weight, and interaction with efflux transporters like P-glycoprotein (P-gp). While specific experimental data on this compound's BBB permeability, such as apparent permeability coefficients (Papp) or brain-to-plasma concentration ratios, are not extensively published, its established lipophilicity strongly suggests the potential for CNS penetration.[2] Studies with radiolabeled this compound have indicated its distribution into the brain.
For context, the table below presents a comparison of the lipophilicity and BBB penetration of various beta-blockers. Generally, more lipophilic beta-blockers exhibit greater CNS penetration.
| Beta-Blocker | Lipophilicity | CNS Side Effects |
| Propranolol | High | More frequent |
| Metoprolol | Moderate | Less frequent |
| Atenolol | Low (Hydrophilic) | Rare |
| Nadolol | Low (Hydrophilic) | Rare |
Experimental Protocols for Assessing Lipophilicity and BBB Permeability
Accurate determination of a drug's lipophilicity and BBB permeability is crucial for predicting its CNS effects. The following sections detail the standard experimental protocols used in these assessments.
Determination of Lipophilicity (log P/log D) by Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for determining the partition coefficient (log P) and distribution coefficient (log D) of a compound.
Principle: A compound is partitioned between two immiscible liquid phases, typically n-octanol and an aqueous buffer (for log D) or pure water (for log P). The concentrations of the compound in each phase are then measured to calculate the partition coefficient.
Protocol:
-
Preparation of Phases:
-
Saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by shaking them together for 24 hours, followed by separation.
-
Saturate the aqueous buffer with n-octanol in the same manner.
-
-
Partitioning:
-
Prepare a stock solution of this compound in the saturated aqueous buffer.
-
Add a known volume of the this compound stock solution to a mixture of the saturated n-octanol and saturated aqueous buffer in a flask. The volume ratio of the two phases can be adjusted based on the expected lipophilicity.
-
Securely cap the flask and shake it vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the flask at a low speed to facilitate the complete separation of the n-octanol and aqueous phases.
-
-
Quantification:
-
Carefully withdraw aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
-
-
Calculation:
-
The distribution coefficient (D) is calculated as: D = [this compound]octanol / [this compound]aqueous
-
log D = log10(D)
-
In Vitro BBB Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method to predict the passive diffusion of a compound across the blood-brain barrier.
Principle: A filter plate is coated with a lipid solution (e.g., porcine brain polar lipid extract) to form an artificial membrane that mimics the BBB. The permeability of a compound from a donor compartment, through the lipid membrane, to an acceptor compartment is measured.
Protocol:
-
Membrane Preparation:
-
Coat the filter of a 96-well donor plate with a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% porcine brain polar lipid in dodecane).
-
-
Assay Setup:
-
Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).
-
Prepare the this compound solution in the same buffer in a separate 96-well plate (the donor plate).
-
Place the lipid-coated filter plate on top of the acceptor plate.
-
Carefully add the this compound solution to the donor wells.
-
-
Incubation:
-
Incubate the assembled plate system for a defined period (e.g., 4-18 hours) at room temperature.
-
-
Quantification:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).
-
-
Calculation:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
In Vitro BBB Permeability: MDCK-MDR1 Cell-Based Assay
The MDCK-MDR1 assay utilizes a cell line overexpressing the P-glycoprotein (P-gp) efflux transporter to assess both passive permeability and the potential for active efflux at the BBB.
Principle: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are grown as a monolayer on a semi-permeable membrane. The transport of a compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Protocol:
-
Cell Culture:
-
Seed MDCK-MDR1 cells onto Transwell inserts and culture until a confluent monolayer is formed (typically 4-7 days).
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
For A-B transport, add the this compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
For B-A transport, add the this compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C for a specified time (e.g., 1-2 hours).
-
-
Quantification:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for P-gp efflux.
-
In Vivo BBB Permeability: Microdialysis
In vivo microdialysis is a technique used to measure the concentration of unbound drug in the brain extracellular fluid (ECF) of a living animal, providing a direct measure of BBB penetration.
Principle: A small, semi-permeable probe is surgically implanted into a specific brain region of an anesthetized or freely moving animal. The probe is perfused with a physiological solution, and small molecules from the ECF, including the drug of interest, diffuse into the perfusate, which is then collected and analyzed.
Protocol:
-
Probe Implantation:
-
Surgically implant a microdialysis guide cannula into the desired brain region (e.g., striatum, hippocampus) of a rat or mouse under anesthesia.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Administer this compound to the animal (e.g., intravenously or intraperitoneally).
-
Collect the dialysate samples at regular intervals.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate samples using a highly sensitive method like LC-MS/MS.
-
Simultaneously, collect blood samples to determine the plasma concentration of this compound.
-
-
Calculation:
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by dividing the steady-state concentration of this compound in the brain dialysate by the unbound concentration in the plasma.
-
Signaling Pathways of Beta-Adrenergic Receptors in the CNS
This compound exerts its pharmacological effects by binding to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs) widely distributed in the central nervous system. These receptors are involved in a variety of neuronal and glial functions.
Canonical Beta-1 Adrenergic Receptor Signaling in Neurons
In neurons, the activation of beta-1 adrenergic receptors typically initiates the canonical Gs-cAMP signaling pathway. However, alternative pathways have also been identified.
Beta-2 Adrenergic Receptor Signaling in Glial Cells
Beta-2 adrenergic receptors are expressed on glial cells, such as astrocytes and microglia, where they play a role in modulating neuroinflammation and glucose metabolism.
Conclusion
This compound's notable lipophilicity is a strong indicator of its potential to cross the blood-brain barrier and exert effects within the central nervous system. While direct experimental data on its BBB permeability are limited, a comprehensive understanding can be inferred from its physicochemical properties and by comparison with other beta-blockers. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of this compound's lipophilicity and brain penetration. Further investigation using these methods is warranted to definitively characterize its CNS pharmacokinetic profile and to fully elucidate the implications of its interaction with central beta-adrenergic signaling pathways. This knowledge is essential for the rational design and development of future CNS-acting therapeutics.
References
Carazolol's Dichotomous Modulation of Adenylyl Cyclase via Beta-Adrenergic Receptors: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of Carazolol's interaction with beta-adrenergic receptors (β-receptors) and its subsequent effects on adenylyl cyclase stimulation. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive understanding of this compound's complex pharmacology.
Introduction: The Dual Personality of this compound
This compound is a potent, non-selective beta-adrenergic receptor ligand that exhibits a fascinating dual pharmacology. Traditionally classified as a high-affinity antagonist or inverse agonist at β1 and β2-adrenergic receptors, it effectively blocks the signaling cascade initiated by endogenous catecholamines like epinephrine and norepinephrine.[1][2] This action leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, the canonical second messenger produced by adenylyl cyclase.
Intriguingly, research has unveiled a contrasting role for this compound at the β3-adrenergic receptor subtype. In this context, this compound acts as a full agonist, stimulating adenylyl cyclase and leading to an increase in cAMP production.[2][3] This subtype-selective agonism opens avenues for its potential therapeutic application in conditions where β3-receptor activation is beneficial.
This guide will dissect these opposing effects, presenting the quantitative basis for this compound's receptor affinity and functional activity, outlining the experimental protocols used to elucidate these properties, and providing clear visual representations of the underlying molecular mechanisms.
Quantitative Pharmacology of this compound
The interaction of this compound with β-adrenergic receptor subtypes has been quantified through various in vitro assays. The following tables summarize key affinity (Ki/Kd) and functional (EC50/IC50) parameters, providing a comparative overview of its potency and efficacy.
Table 1: this compound Affinity for Beta-Adrenergic Receptor Subtypes
| Receptor Subtype | Ligand | Ki (nM) | Kd (nM) | Cell/Tissue Type | Reference |
| β-Adrenergic (non-subtype specific) | --INVALID-LINK--Carazolol | 0.15 | Cortical membranes | [3] | |
| β1-Adrenergic | --INVALID-LINK--Carazolol | 0.135 | Canine ventricular myocardium | ||
| β2-Adrenergic | --INVALID-LINK--Carazolol | 0.050 | Canine lung | ||
| Human β3-Adrenergic | This compound | 2.0 ± 0.2 | CHO cells |
Table 2: this compound Functional Activity on Adenylyl Cyclase
| Receptor Subtype | Parameter | Value (nM) | Intrinsic Activity | Cell/Tissue Type | Reference |
| Murine β3-Adrenergic | EC50 | 25 | 0.97 (full agonist) | CHO cells | |
| Human β3-Adrenergic | IC50 | 11.3 ± 1.2 | N/A | CHO cells |
Signaling Pathways and Pharmacological Action
The differential effect of this compound on adenylyl cyclase is a direct consequence of its interaction with distinct G-protein coupling mechanisms of the β-receptor subtypes.
-
β1 and β2-Adrenergic Receptors: These receptors predominantly couple to the stimulatory G-protein, Gs. As an antagonist/inverse agonist, this compound binds to these receptors but does not induce the conformational change necessary for Gs protein activation. In its capacity as an inverse agonist, it can further reduce the basal activity of adenylyl cyclase.
-
β3-Adrenergic Receptors: These receptors also couple to Gs. However, this compound binding to β3-receptors induces a conformational change that promotes the dissociation of the Gαs subunit, its binding to GTP, and subsequent activation of adenylyl cyclase, leading to cAMP production.
Experimental Protocols
The characterization of this compound's effects relies on two primary experimental techniques: radioligand binding assays to determine its affinity for the receptors, and adenylyl cyclase activity assays to measure its functional impact on cAMP production.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for β-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the β-adrenergic receptor subtype of interest.
-
Radioligand (e.g., [3H]Dihydroalprenolol or [125I]Cyanopindolol).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and isolate the membrane fraction through differential centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand plus a high concentration of a non-specific ligand (non-specific binding).
-
Incubation: Add the membrane preparation to each well and incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This protocol measures the ability of this compound to stimulate or inhibit the production of cAMP by adenylyl cyclase.
Materials:
-
Cell membranes or whole cells expressing the β-adrenergic receptor subtype of interest.
-
This compound.
-
ATP (substrate for adenylyl cyclase).
-
GTP (for G-protein activation).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.5).
-
cAMP standard.
-
cAMP detection kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Cell/Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay, or use whole cells in culture.
-
Reaction Setup: In appropriate reaction tubes or plates, add the assay buffer, ATP, and GTP.
-
Drug Addition: Add varying concentrations of this compound to the reaction mixtures. For antagonist/inverse agonist testing, a known β-agonist can be included to stimulate the system.
-
Initiate Reaction: Add the cell membranes or cells to initiate the adenylyl cyclase reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by boiling).
-
cAMP Quantification: Measure the amount of cAMP produced using a commercially available cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the cAMP standards. Calculate the concentration of cAMP in each sample. Plot the cAMP concentration as a function of this compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
Conclusion
This compound presents a compelling case of pharmacologically distinct actions dependent on the β-adrenergic receptor subtype. Its high-affinity antagonism/inverse agonism at β1 and β2 receptors, contrasted with its full agonism at β3 receptors, underscores the subtleties of drug-receptor interactions and their downstream signaling consequences. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted nature of this compound and to leverage its unique properties in the design of novel therapeutics. The visualization of the signaling pathways and experimental workflows aims to facilitate a clearer understanding of these complex processes.
References
Understanding Carazolol's Profile: An In-depth Technical Guide to its Partial Agonist and Intrinsic Sympathomimetic Activity
For Immediate Release
This technical guide provides a comprehensive analysis of the pharmacological properties of carazolol, a potent beta-adrenergic receptor ligand. It is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic signaling and drug-receptor interactions. This document delves into the nuances of this compound's partial agonist and intrinsic sympathomimetic activity (ISA), presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Executive Summary
This compound is a high-affinity, non-selective ligand for beta-adrenergic receptors, exhibiting a complex pharmacological profile that includes antagonism, inverse agonism, and partial agonism depending on the receptor subtype and the experimental context. While traditionally classified as a beta-blocker (antagonist) for β1 and β2 adrenoceptors, evidence suggests it possesses intrinsic sympathomimetic activity, a hallmark of partial agonism.[1][2][3] Furthermore, at the β3 adrenoceptor, this compound behaves as a full agonist.[4][5] This guide will dissect these multifaceted activities through a review of quantitative binding and functional data and provide a detailed overview of the experimental protocols used for their determination.
Quantitative Pharmacological Data
The interaction of this compound with beta-adrenoceptor subtypes has been quantified through various in vitro assays. The following tables summarize key binding affinity (Kᵢ, Kₔ, IC₅₀) and functional potency (EC₅₀) and efficacy (intrinsic activity) data.
Table 1: Binding Affinity of this compound for Beta-Adrenoceptor Subtypes
| Receptor Subtype | Ligand | Kᵢ (nM) | Kₔ (nM) | IC₅₀ (nM) | Cell/Tissue Type | Reference |
| β₁-Adrenoceptor | This compound | - | 0.15 | - | Calf Cerebral Cortex | |
| β₂-Adrenoceptor | This compound | - | 0.15 | - | Calf Cerebellum | |
| β₃-Adrenoceptor (human) | This compound | 2.0 ± 0.2 | - | 11.3 ± 1.2 | CHO Cells |
Kᵢ: Inhibition constant; Kₔ: Dissociation constant; IC₅₀: Half maximal inhibitory concentration.
Table 2: Functional Activity of this compound at Beta-Adrenoceptor Subtypes
| Receptor Subtype | Ligand | EC₅₀ (nM) | Intrinsic Activity (IA) | Assay Type | Cell/Tissue Type | Reference |
| β₁-Adrenoceptor | This compound | - | Partial Agonist* | cAMP Formation | Turkey Erythrocytes | |
| β₁-Adrenoceptor | This compound | - | Virtually no ISA** | Isoproterenol Antagonism | Reserpinized Rats | |
| β₂-Adrenoceptor | This compound | - | Inverse Agonist | [³⁵S]-GTPγS binding | Reconstituted β₂AR | |
| β₃-Adrenoceptor (murine) | This compound | 25 | 0.97 (Full Agonist) | Adenylyl Cyclase Stimulation | CHO Cells |
*EC₅₀: Half maximal effective concentration; IA: Intrinsic Activity. *ISA: Intrinsic Sympathomimetic Activity.
The data highlight the high, non-selective binding affinity of this compound for β1 and β2 adrenoceptors. The conflicting reports on its intrinsic activity at the β1 receptor, described as both a partial agonist and having virtually no ISA, underscore the context-dependent nature of its pharmacology. At the β2 receptor, it has been shown to act as an inverse agonist, reducing basal receptor activity. In stark contrast, this compound demonstrates full agonism at the murine β3 adrenoceptor, with an intrinsic activity nearly equivalent to that of a full agonist.
Experimental Protocols
The characterization of this compound's activity relies on two primary types of in vitro experiments: radioligand binding assays to determine affinity for the receptor and functional assays to measure the cellular response upon binding.
Radioligand Binding Assay (Generalized Protocol)
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.
Objective: To determine the binding affinity (Kᵢ or Kₔ) of this compound for β-adrenoceptor subtypes.
Materials:
-
Cell membranes expressing the β-adrenoceptor subtype of interest (e.g., from CHO cells, canine ventricular myocardium).
-
Radiolabeled ligand (e.g., --INVALID-LINK--carazolol, ¹²⁵I-cyanopindolol).
-
Unlabeled this compound and other competing ligands.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in the receptors.
-
Incubation: A constant concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation or gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation. For saturation binding experiments using radiolabeled this compound, the Kₔ and Bₘₐₓ (maximum number of binding sites) are determined directly.
Functional Assay: cAMP Accumulation (Generalized Protocol)
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For β-adrenoceptors, which are Gs-coupled, this is typically a measurement of cyclic AMP (cAMP) production.
Objective: To determine the potency (EC₅₀) and efficacy (intrinsic activity) of this compound at β-adrenoceptor subtypes.
Materials:
-
Intact cells expressing the β-adrenoceptor subtype of interest (e.g., CHO cells).
-
This compound and a full agonist (e.g., isoproterenol).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Cells are cultured to an appropriate density in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to allow for the accumulation of cAMP.
-
Ligand Stimulation: Cells are then stimulated with varying concentrations of this compound for a defined period. To determine the intrinsic activity, a parallel experiment with a full agonist is performed.
-
Cell Lysis: The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay-based detection kit.
-
Data Analysis: The cAMP levels are plotted against the logarithm of the this compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response. The intrinsic activity is calculated as the ratio of the maximum response produced by this compound to the maximum response produced by the full agonist.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for characterizing this compound.
Caption: Beta-adrenoceptor signaling pathways.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. This compound: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Carazolol: A Comprehensive Technical Guide for In Vitro and In Vivo Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for utilizing Carazolol as a powerful research tool in the field of neuropharmacology. This compound, a non-selective β-adrenergic receptor antagonist and inverse agonist, offers high affinity and potent activity, making it an invaluable ligand for characterizing β-adrenergic receptor systems in both in vitro and in vivo experimental paradigms. This document provides detailed methodologies for key experiments, a summary of quantitative binding data, and visual representations of associated signaling pathways and experimental workflows.
Core Properties and Mechanism of Action
This compound is a carbazole-based compound that acts as a high-affinity antagonist at β-adrenergic receptors.[1][2] It is considered non-selective, demonstrating potent binding to β1, β2, and β3 adrenergic receptor subtypes.[3][4] Its mechanism of action involves competitive binding to the receptor, thereby preventing the binding of endogenous catecholamines like norepinephrine and epinephrine and inhibiting the downstream signaling cascade.[5] Some studies also classify this compound as an inverse agonist, meaning it can reduce the basal or constitutive activity of the receptor in the absence of an agonist. The interaction of this compound with β-adrenergic receptors is stereospecific, with the (-)-stereoisomer exhibiting greater potency.
The high affinity and lipophilic nature of this compound contribute to its utility in various research applications. It can be radiolabeled with isotopes such as tritium ([³H]) or carbon-11 ([¹¹C]) for use in radioligand binding assays and positron emission tomography (PET) imaging, respectively.
Quantitative Data: Binding Affinities of this compound
The following table summarizes the binding affinities of this compound for different β-adrenergic receptor subtypes across various tissues and cell lines. This data is essential for designing and interpreting experiments, allowing for the appropriate selection of ligand concentrations.
| Receptor Subtype | Preparation | Radioligand | Kd (nM) | Ki (nM) | IC50 (nM) | Reference |
| β (total) | Canine ventricular myocardium | --INVALID-LINK--carazolol | 0.135 | - | - | |
| β (total) | Canine lung | --INVALID-LINK--carazolol | 0.050 | - | - | |
| Cortical β-receptors | - | - | 0.15 | - | - | |
| β3 (human) | CHO cells | - | - | 2.0 ± 0.2 | 11.3 ± 1.2 |
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments utilizing this compound.
In Vitro Radioligand Binding Assay with [³H]-Carazolol
This protocol outlines the procedure for a saturation binding assay to determine the density (Bmax) and affinity (Kd) of β-adrenergic receptors in brain tissue homogenates using [³H]-Carazolol.
Materials:
-
[³H]-Carazolol (specific activity ~30-60 Ci/mmol)
-
Unlabeled this compound (for non-specific binding)
-
Brain tissue (e.g., cortex, hippocampus)
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Homogenizer, centrifuge, filtration apparatus, liquid scintillation counter
Procedure:
-
Tissue Preparation:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in 10-20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step.
-
Finally, resuspend the washed membrane pellet in Homogenization Buffer to a protein concentration of 0.5-1.0 mg/mL. Protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and a range of [³H]-Carazolol concentrations (e.g., 0.01 - 5 nM).
-
Total Binding: Add 100 µL of membrane homogenate, 50 µL of varying concentrations of [³H]-Carazolol, and 50 µL of Homogenization Buffer.
-
Non-specific Binding: Add 100 µL of membrane homogenate, 50 µL of varying concentrations of [³H]-Carazolol, and 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM).
-
Incubate all tubes at 25°C for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus the concentration of [³H]-Carazolol.
-
Analyze the data using non-linear regression to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant). A Scatchard plot can also be generated to visualize the binding data.
-
In Vitro Autoradiography with [³H]-Carazolol
This protocol allows for the visualization and quantification of β-adrenergic receptor distribution in brain sections.
Materials:
-
Frozen brain sections (10-20 µm thick) mounted on slides
-
[³H]-Carazolol
-
Unlabeled this compound
-
Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Deionized water
-
Autoradiography film or phosphor imaging screens
-
Microscope slides, coverslips, and mounting medium
Procedure:
-
Slide Preparation:
-
Bring the frozen brain sections to room temperature.
-
Pre-incubate the slides in Incubation Buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
Incubate the slides with a specific concentration of [³H]-Carazolol (typically 1-2 times the Kd) in Incubation Buffer for 60-90 minutes at room temperature.
-
For determining non-specific binding, incubate adjacent sections in the same concentration of [³H]-Carazolol plus a high concentration of unlabeled this compound (e.g., 1 µM).
-
-
Washing:
-
Wash the slides in ice-cold Wash Buffer (2 x 5 minutes) to remove unbound radioligand.
-
Perform a final brief rinse in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette.
-
Expose for an appropriate duration (days to weeks depending on the signal intensity).
-
-
Image Analysis:
-
Develop the film or scan the imaging screen.
-
Quantify the optical density of the autoradiograms in different brain regions using a computerized image analysis system.
-
Specific binding is determined by subtracting the non-specific binding signal from the total binding signal.
-
In Vivo Microdialysis
This protocol provides a general framework for using in vivo microdialysis to measure the effect of this compound on extracellular neurotransmitter levels in a specific brain region of an anesthetized or freely moving animal.
Materials:
-
This compound
-
Microdialysis probes (with appropriate membrane cutoff)
-
Stereotaxic apparatus
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)
-
Anesthesia (for acute experiments)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula directed at the brain region of interest (e.g., prefrontal cortex, striatum).
-
For chronic studies, allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min) using a syringe pump.
-
Allow the system to stabilize and collect baseline samples of the dialysate at regular intervals (e.g., every 20 minutes) into a fraction collector.
-
-
This compound Administration:
-
Administer this compound systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples to monitor changes in neurotransmitter levels post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for the concentration of neurotransmitters of interest (e.g., dopamine, norepinephrine) using a sensitive analytical technique like HPLC-ED.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the neurotransmitter levels before and after this compound administration to determine its effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
β-Adrenergic Receptor Signaling Pathway
This diagram illustrates the canonical G-protein dependent signaling cascade initiated by β-adrenergic receptor activation and the point of inhibition by this compound. It also depicts the alternative β-arrestin pathway.
Caption: β-Adrenergic receptor signaling cascade and this compound's point of action.
Experimental Workflow for In Vitro Characterization of this compound
This diagram outlines a logical workflow for the in vitro characterization of this compound's interaction with β-adrenergic receptors.
Caption: Workflow for in vitro characterization of this compound.
In Vivo Neuropharmacological Applications
This compound's high affinity and ability to cross the blood-brain barrier make it a valuable tool for in vivo neuropharmacological studies.
Modulation of Neurotransmitter Systems
As a β-adrenergic receptor antagonist, this compound can be used to investigate the role of the noradrenergic system in regulating the release of other neurotransmitters. For instance, in vivo microdialysis studies can be employed to assess the impact of this compound on the extracellular levels of dopamine and norepinephrine in brain regions implicated in various neurological and psychiatric disorders. The blockade of presynaptic β-adrenergic autoreceptors can lead to an increase in norepinephrine release, while interactions with heteroreceptors on other neuronal types can modulate the release of neurotransmitters like dopamine.
Animal Models of Neurological Disorders
This compound can be utilized in various animal models to elucidate the contribution of β-adrenergic signaling to the pathophysiology of neurological and psychiatric conditions. For example, it can be administered in animal models of anxiety and depression to study the role of the noradrenergic system in these disorders. By observing the behavioral effects of this compound in these models, researchers can gain insights into the therapeutic potential of targeting β-adrenergic receptors.
In Vivo Imaging
Radiolabeled this compound, particularly with positron-emitting isotopes like ¹¹C or ¹⁸F, is a valuable tool for in vivo imaging of β-adrenergic receptors in the brain using Positron Emission Tomography (PET). This non-invasive technique allows for the quantification and localization of β-adrenergic receptors in living subjects, providing a means to study receptor density and occupancy in various disease states and in response to pharmacological interventions.
Conclusion
This compound is a versatile and potent research tool for the study of β-adrenergic receptors in neuropharmacology. Its high affinity, non-selectivity, and suitability for radiolabeling make it ideal for a wide range of in vitro and in vivo applications. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to effectively employ this compound in their investigations, contributing to a deeper understanding of the role of the β-adrenergic system in brain function and disease.
References
- 1. The effect of this compound on the cardiovascular responses to adrenaline in stress sensitive pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Comparison of Norepinephrine and Dopamine Release in Rat Brain by Simultaneous Measurements with Fast-Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of [3H](+/-)this compound binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Methodological & Application
Protocol for [3H]-Carazolol Radioligand Binding Assay in Membrane Preparations
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radioligand binding assays are a fundamental technique for characterizing receptor-ligand interactions, providing crucial data on receptor density (Bmax) and ligand affinity (Kd or Ki). [3H]-Carazolol is a high-affinity, non-selective antagonist for beta-adrenergic receptors, making it an ideal radioligand for studying these G-protein coupled receptors (GPCRs). This document provides a detailed protocol for performing [3H]-Carazolol radioligand binding assays using membrane preparations from cultured cells or tissues. The protocols for both saturation and competition binding experiments are outlined, enabling the determination of receptor density and the affinity of unlabeled competing ligands.
Key Concepts
-
Saturation Binding Assay: This experiment determines the total number of specific binding sites (Bmax) in a given preparation and the equilibrium dissociation constant (Kd) of the radioligand. It involves incubating a fixed amount of membrane preparation with increasing concentrations of [3H]-Carazolol.
-
Competition Binding Assay: This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor. It involves incubating the membrane preparation with a fixed concentration of [3H]-Carazolol and varying concentrations of the competing unlabeled ligand.
I. Membrane Preparation Protocol
This protocol describes the preparation of crude membrane fractions from cultured cells (e.g., CHO or HEK293 cells overexpressing a beta-adrenergic receptor subtype).
Table 1: Buffers for Membrane Preparation
| Buffer Name | Composition | Storage |
| Lysis Buffer | 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1x Protease Inhibitor Cocktail | 4°C |
| Storage Buffer | 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl2, 10% Sucrose | 4°C |
Protocol:
-
Cell Harvesting: Culture cells to confluency in appropriate flasks. Remove the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Detachment: Add a suitable cell dissociation buffer (e.g., enzyme-free) and incubate until cells detach. For CHO cells, this may require gentle scraping.
-
Pelleting: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Centrifuge again at 20,000 x g for 20 minutes at 4°C.
-
Final Resuspension and Storage: Discard the supernatant and resuspend the final membrane pellet in Storage Buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
II. [3H]-Carazolol Saturation Binding Assay Protocol
Table 2: Reagents for Saturation Binding Assay
| Reagent | Composition |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA |
| Radioligand | [3H]-Carazolol (specific activity ~50 Ci/mmol) |
| Non-specific Blocker | 20 µM Propranolol |
Protocol:
-
Preparation: Prepare serial dilutions of [3H]-Carazolol in Assay Buffer to cover a concentration range of approximately 0.01 to 5 times the expected Kd (e.g., 10 pM to 5 nM).
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [3H]-Carazolol for both total and non-specific binding.
-
Total Binding Wells: Add 50 µL of Assay Buffer.
-
Non-specific Binding (NSB) Wells: Add 50 µL of 20 µM Propranolol solution.
-
-
Add Radioligand: Add 50 µL of the appropriate [3H]-Carazolol dilution to each well.
-
Add Membranes: Thaw the membrane preparation on ice and dilute to the desired concentration (e.g., 20-50 µg protein per well) in Assay Buffer. Add 100 µL of the diluted membrane preparation to each well.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a GF/C glass fiber filter plate using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding for each [3H]-Carazolol concentration: Specific Binding = Total Binding - Non-specific Binding .
-
Plot the specific binding (Y-axis) against the concentration of [3H]-Carazolol (X-axis).
-
Analyze the data using non-linear regression to a one-site binding model to determine the Bmax (maximum number of binding sites) and Kd (equilibrium dissociation constant).
III. [3H]-Carazolol Competition Binding Assay Protocol
Table 3: Reagents for Competition Binding Assay
| Reagent | Composition |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA |
| Radioligand | [3H]-Carazolol (at a fixed concentration, typically 1-2x Kd) |
| Non-specific Blocker | 20 µM Propranolol |
| Competing Ligand | Unlabeled test compound (serial dilutions) |
Protocol:
-
Preparation: Prepare serial dilutions of the unlabeled competing ligand in Assay Buffer, covering a wide concentration range (e.g., 10^-12 M to 10^-5 M).
-
Assay Setup: In a 96-well plate, set up the following wells in triplicate:
-
Total Binding Wells: 50 µL of Assay Buffer.
-
Non-specific Binding (NSB) Wells: 50 µL of 20 µM Propranolol solution.
-
Competition Wells: 50 µL of the appropriate competing ligand dilution.
-
-
Add Radioligand: Add 50 µL of [3H]-Carazolol (at a fixed concentration, e.g., 200 pM) to all wells.[1]
-
Add Membranes: Add 100 µL of the diluted membrane preparation (20-50 µg protein per well) to each well.
-
Incubation, Filtration, and Counting: Follow steps 5-7 of the saturation binding assay protocol.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competing ligand.
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the competing ligand (X-axis).
-
Analyze the data using non-linear regression (sigmoidal dose-response) to determine the IC50 (the concentration of competing ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) of the competing ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [3H]-Carazolol used and Kd is the dissociation constant of [3H]-Carazolol determined from the saturation binding assay.[1]
IV. Visualizations
Caption: Experimental workflow for the [3H]-Carazolol radioligand binding assay.
Caption: Canonical beta-adrenergic receptor signaling pathway.
References
Application Notes and Protocols for In Vivo PET Imaging of Beta-Adrenergic Receptors Using Carazolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carazolol is a high-affinity, non-selective antagonist of beta-adrenergic receptors (β-ARs). Its favorable binding kinetics and the ability to be radiolabeled with positron-emitting isotopes, such as Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), make it a valuable tool for the in vivo quantification and visualization of β-ARs using Positron Emission Tomography (PET).[1][2] This technology is pivotal in understanding the role of β-ARs in cardiovascular diseases, neurological disorders, and oncology, as well as in the development of novel therapeutics targeting this receptor system.[2]
These application notes provide an overview of the methodologies for radiolabeling this compound derivatives and their application in preclinical PET imaging studies.
Beta-Adrenergic Signaling Pathway
Beta-adrenergic receptors are G-protein coupled receptors that mediate the physiological effects of catecholamines like epinephrine and norepinephrine. Upon agonist binding, the receptor activates a cascade of intracellular events, primarily through the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This pathway modulates numerous cellular functions, including heart rate, muscle contraction, and metabolism.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and its derivatives from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity
| Compound | Preparation | KD (pM) | Reference |
| (S)-Fluorothis compound | Rat heart preparation | 68 | [3] |
| (R)-Fluorothis compound | Rat heart preparation | 1128 | [3] |
Table 2: In Vivo Receptor Occupancy and Density
| Radiotracer | Species | Tissue | Parameter | Value | Reference |
| S(-)-[¹¹C]this compound | Pig | Heart | Specific Binding | 75% of total uptake | |
| [¹⁸F]-(S)-Fluorothis compound | Pig | Myocardium | Bmax | 7.5 ± 0.6 pmol/mL |
Table 3: Biodistribution of an Iodinated this compound Analogue in Rabbits (%ID/g)
| Time Post-Injection | Lungs | Blood | Fat | Muscle |
| 5 min | 5.75 ± 0.37 | 0.02 ± 0.003 | < 0.10 | < 0.10 |
| 30 min | 1.74 ± 0.14 | - | < 0.10 | < 0.10 |
| 6 h | 0.71 ± 0.05 | - | < 0.10 | < 0.10 |
Data adapted from a study using an iodinated this compound analogue, which is expected to have similar biodistribution to PET-labeled versions.
Experimental Protocols
Protocol 1: Radiolabeling of this compound Derivatives
A. Synthesis of [¹¹C]this compound
This protocol outlines the general steps for the synthesis of [¹¹C]this compound. The labeling of the two enantiomers of this compound with Carbon-11 has been reported, requiring the synthesis of appropriate labeling precursors.
-
Precursor Synthesis: Synthesize the des-isopropyl this compound precursor.
-
[¹¹C]Acetone Production: Produce [¹¹C]acetone from cyclotron-produced [¹¹C]CO₂.
-
Reductive Amination: React the des-isopropyl this compound precursor with [¹¹C]acetone in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form [¹¹C]this compound.
-
Purification: Purify the final product using High-Performance Liquid Chromatography (HPLC).
-
Formulation: Formulate the purified [¹¹C]this compound in a physiologically compatible solution for injection.
B. Synthesis of [¹⁸F]Fluorothis compound
The synthesis of (S)-(-)-[¹⁸F]Fluorothis compound involves the reductive alkylation of desisopropylthis compound.
-
[¹⁸F]Fluoride Production: Produce [¹⁸F]Fluoride using a cyclotron.
-
[¹⁸F]Fluoroacetone Synthesis: Prepare [¹⁸F]fluoroacetone via nucleophilic substitution of fluoride on acetol tosylate.
-
Reductive Alkylation: React desisopropylthis compound with [¹⁸F]fluoroacetone to synthesize [¹⁸F]Fluorothis compound.
-
Purification: Purify the product using chiral HPLC to separate the (S) and (R) enantiomers, achieving >99% enantiomeric purity.
-
Formulation: Formulate the purified (S)-(-)-[¹⁸F]Fluorothis compound in an injectable saline solution. The synthesis typically takes about 45 minutes with a radiochemical yield of 40 ± 10%.
Important Safety Note: Studies have shown that (S)-1'-[¹⁸F]fluorothis compound and S-1'-[¹⁸F]fluoroethylthis compound yielded positive results in the Ames test, indicating potential mutagenicity. This has limited their application in human studies. Appropriate safety precautions and ethical considerations are paramount.
Protocol 2: In Vivo PET Imaging in Rodents
This protocol provides a general framework for conducting in vivo PET imaging of β-ARs in rodents using a radiolabeled this compound derivative.
-
Animal Preparation:
-
Acclimatize animals to housing conditions for at least one week prior to imaging.
-
Fast the animals for 4-6 hours before the scan to reduce variability in tracer uptake.
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the imaging session.
-
Place a catheter in the lateral tail vein for radiotracer injection.
-
-
Radiotracer Administration:
-
Draw up the formulated radiotracer into a syringe. The typical injected dose for a mouse is in the range of 3.7-7.4 MBq (100-200 µCi).
-
Inject the radiotracer as a bolus via the tail vein catheter.
-
-
PET Image Acquisition:
-
Position the animal in the PET scanner.
-
Initiate a dynamic scan immediately upon radiotracer injection. A typical scan duration is 60-90 minutes.
-
Acquire data in list mode and reconstruct into time frames (e.g., 6 x 10s, 4 x 30s, 5 x 60s, 7 x 300s).
-
A transmission scan or CT scan should be performed for attenuation correction.
-
-
Blocking Study (for determining specificity):
-
To determine the specific binding of the radiotracer, a separate cohort of animals is pre-treated with a non-radioactive β-AR antagonist (e.g., propranolol, 1-2 mg/kg, administered intravenously 15-30 minutes before the radiotracer).
-
Alternatively, the inactive (R)-enantiomer of radiolabeled this compound can be used to estimate non-specific binding without pharmacological intervention.
-
The reduction in tracer uptake in the target organs in the pre-treated animals compared to the baseline scan indicates the level of specific binding.
-
Protocol 3: PET Data Analysis
-
Image Reconstruction and Processing:
-
Reconstruct the acquired PET data with appropriate corrections (e.g., attenuation, scatter, decay).
-
Co-register the PET images with an anatomical atlas or a co-acquired CT/MRI scan.
-
-
Region of Interest (ROI) Analysis:
-
Draw ROIs on the target organs (e.g., heart, lungs, brain) and a reference region (an area with no or low specific receptor density).
-
Generate time-activity curves (TACs) for each ROI, representing the concentration of the radiotracer over time.
-
-
Kinetic Modeling:
-
Due to its low metabolism and high specific uptake, kinetic models can be applied to analyze this compound PET data.
-
Use appropriate compartmental models (e.g., two-tissue compartment model) to estimate kinetic parameters such as the volume of distribution (VT).
-
The binding potential (BPND), which is proportional to the receptor density (Bmax) and affinity (1/KD), can be calculated from the VT values of the target and reference regions.
-
-
Quantification of Bmax and KD:
-
To separately determine Bmax and KD, multiple PET scans with varying specific activities of the radiotracer (i.e., different amounts of co-injected non-radioactive this compound) are required. This allows for the construction of a saturation curve from which Bmax and KD can be derived.
-
Graphical analysis methods, such as the Logan plot, can also be employed to derive VT.
-
References
- 1. Preparation and in vivo binding of [11C]this compound, a radiotracer for the beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific beta-adrenergic receptor binding of this compound measured with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, binding properties, and 18F labeling of fluorothis compound, a high-affinity beta-adrenergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Carazolol Stock Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Carazolol is a non-selective β-adrenergic receptor antagonist and inverse agonist, widely utilized in research to study the signaling pathways and physiological roles of β-adrenoceptors.[1][2] It exhibits high affinity for β1 and β2 adrenergic receptors and, in some contexts, can act as a potent agonist for the β3-adrenoceptor.[3][4][5] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell culture-based assays.
This document provides detailed protocols for the preparation of this compound stock solutions and their subsequent dilution to working concentrations suitable for various in vitro experiments. Adherence to these guidelines will help ensure the stability and activity of the compound, as well as minimize potential artifacts from the solvent.
Key Properties of this compound:
This compound is a lipophilic compound that is practically insoluble in water. Therefore, an organic solvent is required to prepare a stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent due to its high solubilizing capacity for this compound and its miscibility with aqueous cell culture media. It is crucial to use high-purity, anhydrous DMSO to prevent precipitation of the compound and maintain its stability.
Storage and Stability:
This compound powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -80°C for long-term storage (up to one year) or at -20°C for shorter periods (up to one month). All solutions should be protected from light.
Considerations for Cell Culture Experiments:
The final concentration of DMSO in the cell culture medium is a critical factor, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.1% to avoid significant effects on cell viability and function. However, the tolerance to DMSO can vary between different cell lines, and it is advisable to perform a solvent tolerance test for the specific cell line being used.
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation of this compound stock solutions.
| Parameter | Value | Reference |
| Molecular Weight | 298.38 g/mol | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | ≥ 60 mg/mL (≥ 201.08 mM) | |
| Solubility in Ethanol | ≥ 60 mg/mL | |
| Solubility in Water | Insoluble | |
| Storage of Powder | 3 years at -20°C | |
| Storage of Stock Solution (in DMSO) | 1 year at -80°C; 1 month at -20°C |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a convenient starting point for most cell culture applications.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 298.38 g/mol x 1000 mg/g = 2.9838 mg
-
-
Accurately weigh approximately 3 mg of this compound powder using an analytical balance.
-
-
Dissolve this compound in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM. For 2.98 mg of this compound, this would be 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.
-
Label the vials clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol for Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration in cell culture medium. The example below is for a final concentration of 1 µM.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To avoid pipetting very small volumes of the concentrated stock solution, it is good practice to first prepare an intermediate dilution. For example, a 1:100 dilution of the 10 mM stock solution in sterile cell culture medium will result in a 100 µM intermediate solution.
-
To prepare 1 mL of a 100 µM intermediate solution, add 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. Mix well by gentle pipetting.
-
-
Prepare the Final Working Solution:
-
Calculate the volume of the intermediate solution needed to achieve the desired final concentration in your cell culture experiment.
-
For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.
-
The final DMSO concentration in this example would be 0.01%, which is well below the generally accepted toxicity limit.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated samples but without this compound. This will account for any effects of the solvent on the cells.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's role in β-adrenergic signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, an extremely potent beta-adrenergic blocker: binding to beta-receptors in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Intracellular effect of β3-adrenoceptor agonist this compound on skeletal muscle, a direct interaction with SERCA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying G-protein Coupled Receptor Binding Kinetics Using Carazolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carazolol is a high-affinity, non-selective antagonist for β1 and β2-adrenergic receptors and a full agonist for the β3-adrenergic receptor.[1] Its high affinity and slow dissociation rate make it an invaluable tool for studying the binding kinetics of G-protein coupled receptors (GPCRs), particularly the beta-adrenergic receptor family.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in radioligand binding assays to characterize receptor-ligand interactions. The stereospecific nature of this compound binding, with the (-) stereoisomer showing greater potency, further enhances its utility in defining specific receptor binding sites.
Radiolabeled forms of this compound, such as Tritiated ([³H]-Carazolol) and Carbon-11 ([¹¹C]-Carazolol), are commonly employed in these studies.[2] These assays are fundamental in drug discovery for determining the affinity (Kd), inhibition constants (Ki) of unlabeled compounds, and the kinetic parameters of association (kon) and dissociation (koff).
Data Presentation
The following tables summarize the quantitative data for this compound binding to beta-adrenergic receptors as reported in the literature.
Table 1: Equilibrium Dissociation Constants (Kd) for [³H]-Carazolol
| Receptor Source | Receptor Subtype(s) | Kd (pM) | Reference |
| Canine Ventricular Myocardium | Primarily β1 (approx. 85%) | 135 | |
| Canine Lung | Primarily β2 (approx. 95%) | 50 | |
| Rat Cerebral Cortex | β1 and β2 | 150 | [3] |
Table 2: Kinetic and Affinity Parameters of this compound
| Parameter | Value/Description | Receptor Subtype(s) | Notes | Reference |
| Association Rate (kon) | Approximately 2-fold greater than [³H]-dihydroalprenolol (DHA) | β-adrenergic (rat brain) | This contributes to its higher affinity compared to DHA. | |
| Dissociation Rate (koff) | Very slow; approximately 2-fold lower than [³H]-dihydroalprenolol (DHA) | β-adrenergic (rat brain) | The slow dissociation rate is a key feature of this compound, making it suitable for long-duration experiments. | |
| Affinity for β3-AR | Nanomolar range | Human and Murine β3 | This compound acts as a full agonist at the β3 receptor. |
Signaling Pathway
This compound primarily targets beta-adrenergic receptors, which are coupled to the Gs G-protein. Upon agonist binding, the receptor activates Gs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). As an antagonist at β1 and β2 receptors, this compound blocks this pathway, while as an agonist at β3 receptors, it initiates it.
Experimental Protocols
Membrane Preparation from Tissues or Cells
This protocol describes the general procedure for preparing crude membrane fractions containing the GPCR of interest.
Materials:
-
Tissue or cultured cells expressing the target receptor
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 at 4°C)
-
Protease inhibitor cocktail
-
Homogenizer (Dounce or Polytron)
-
High-speed centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Harvest tissues or cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet or minced tissue in 20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Homogenize the suspension on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation (step 5) and resuspension to wash the membranes.
-
After the final wash, resuspend the pellet in a suitable assay buffer or a storage buffer containing a cryoprotectant (e.g., 10% sucrose).
-
Determine the protein concentration of the membrane preparation.
-
Aliquot and store at -80°C until use.
Saturation Binding Assay Protocol
This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
Materials:
-
Membrane preparation
-
[³H]-Carazolol
-
Unlabeled beta-adrenergic antagonist (e.g., Propranolol) for determining non-specific binding
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates or microcentrifuge tubes
-
Glass fiber filters (e.g., Whatman GF/C)
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of [³H]-Carazolol in Assay Buffer (e.g., 8-12 concentrations ranging from 0.1 x Kd to 10 x Kd).
-
For each concentration, set up triplicate tubes for "Total Binding" and "Non-Specific Binding" (NSB).
-
To the NSB tubes, add a high concentration of an unlabeled antagonist (e.g., 10 µM Propranolol) to saturate the receptors.
-
Add a constant amount of membrane preparation (e.g., 10-50 µg protein) to each tube.
-
Add the corresponding concentration of [³H]-Carazolol to each tube.
-
Incubate the reactions at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with several volumes of ice-cold Wash Buffer.
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.
-
Calculate "Specific Binding" by subtracting the average NSB counts from the average Total Binding counts for each radioligand concentration.
-
Plot Specific Binding versus the concentration of [³H]-Carazolol and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
Competition Binding Assay Protocol
This assay measures the ability of an unlabeled test compound to compete with a fixed concentration of [³H]-Carazolol for binding to the receptor, allowing for the determination of the test compound's inhibition constant (Ki).
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
Set up triplicate tubes for each concentration of the test compound, as well as for Total Binding (no test compound) and NSB (with excess unlabeled antagonist like Propranolol).
-
Add a fixed concentration of [³H]-Carazolol to all tubes. This concentration is typically at or near the Kd value determined from the saturation assay.
-
Add the membrane preparation to all tubes.
-
Add the corresponding dilutions of the test compound to the appropriate tubes.
-
Incubate, filter, and measure radioactivity as described in the saturation binding protocol.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-Carazolol used and Kd is its dissociation constant.
Kinetic Binding Assay Protocol (Association and Dissociation)
These assays determine the on-rate (kon) and off-rate (koff) of [³H]-Carazolol binding.
Association Kinetics (kon):
-
Prepare tubes containing the membrane preparation.
-
Initiate the binding reaction by adding a fixed concentration of [³H]-Carazolol to all tubes at time zero.
-
At various time points, terminate the reaction in triplicate tubes by rapid filtration.
-
Measure the radioactivity for each time point.
-
Plot the specific binding against time and fit the data to an association kinetic model to determine the observed association rate (k_obs).
-
The kon can be calculated from the equation: k_obs = kon * [L] + koff. This often requires performing the experiment at multiple radioligand concentrations.
Dissociation Kinetics (koff):
-
Pre-incubate the membrane preparation with [³H]-Carazolol to allow binding to reach equilibrium.
-
Initiate dissociation at time zero by adding a large excess of an unlabeled antagonist (e.g., 10 µM Propranolol) to prevent re-binding of the dissociated radioligand.
-
At various time points, filter triplicate samples and measure the remaining bound radioactivity.
-
Plot the natural logarithm of the percentage of binding remaining versus time. The slope of this line will be equal to -koff.
Conclusion
This compound is a powerful and versatile tool for the characterization of beta-adrenergic receptors. Its high affinity and slow dissociation kinetics make it particularly well-suited for a range of radioligand binding assays. The detailed protocols and data provided in these application notes offer a solid foundation for researchers to employ this compound in their studies of GPCR binding kinetics, aiding in the elucidation of receptor pharmacology and the development of novel therapeutics.
References
- 1. Specific beta-adrenergic receptor binding of this compound measured with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Characterization of [3H](+/-)this compound binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: S(-)-[11C]-Carazolol in Cardiac Positron Emission Tomography
For Researchers, Scientists, and Drug Development Professionals
Introduction
S(-)-[11C]-Carazolol is a potent, non-selective β-adrenergic receptor antagonist that has been radiolabeled with carbon-11 for use as a positron emission tomography (PET) tracer. Its high affinity and specificity for β-adrenoceptors make it a valuable tool for the in vivo quantification and imaging of these receptors in the myocardium.[1][2] Alterations in the density and function of cardiac β-adrenoceptors are implicated in the pathophysiology of various cardiovascular diseases, including heart failure and ischemic heart disease. PET imaging with S(-)-[11C]-Carazolol allows for the non-invasive assessment of these receptors, offering insights into disease mechanisms, potential for patient stratification, and monitoring response to therapy. These application notes provide a comprehensive overview of the use of S(-)-[11C]-Carazolol in cardiac PET, including detailed protocols for its synthesis, quality control, and application in preclinical imaging studies.
β-Adrenergic Signaling Pathway
The β-adrenergic signaling pathway plays a crucial role in regulating cardiac function. Catecholamines, such as norepinephrine and epinephrine, bind to β-adrenoceptors, initiating a signaling cascade that modulates heart rate, contractility, and metabolism. S(-)-[11C]-Carazolol acts as an antagonist, binding to these receptors and blocking the downstream signaling.
Quantitative Data Presentation
The following tables summarize key quantitative data for S(-)-[11C]-Carazolol, compiled from preclinical studies.
Table 1: Radiosynthesis and Quality Control Parameters
| Parameter | Reported Value | Reference |
| Radiochemical Yield | Sufficient for use in PET | [2] |
| Specific Activity | Sufficient for use in PET | [2] |
| Radiochemical Purity | >95% | General guidance[3] |
| Enantiomeric Purity | Not explicitly reported for [11C] version | N/A |
| Residual Solvents | Within acceptable limits (e.g., <5000 ppm for Ethanol) | General guidance |
| pH | 4.5 - 7.5 | General guidance |
Table 2: In Vivo Binding Characteristics in Myocardium (Pigs)
| Parameter | Reported Value | Reference |
| Specific Binding | 75% of total uptake | |
| Receptor Subtype Binding | Binds to both β1 and β2 subtypes | |
| Displacement | Displaceable by propranolol | |
| Uptake of R(+) enantiomer | Not receptor-specific |
Experimental Protocols
Radiosynthesis of S(-)-[11C]-Carazolol
The radiosynthesis of S(-)-[11C]-Carazolol typically involves the N-alkylation of the desmethyl precursor with a [11C]-methylating agent, such as [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf). The following is a generalized protocol based on common [11C]-methylation procedures.
Diagram: Radiosynthesis Workflow
Protocol:
-
Production of [11C]CO2: [11C]Carbon dioxide is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Synthesis of [11C]Methyl Iodide: The [11C]CO2 is converted to [11C]CH3I using a gas-phase or wet chemistry method within an automated synthesis module.
-
Radiolabeling Reaction: The [11C]CH3I is trapped in a solution containing the S(-)-desmethyl-carazolol precursor and a suitable base (e.g., NaOH or TBAOH) in a solvent like DMF or DMSO. The reaction is heated to facilitate the N-methylation.
-
Purification: The reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the S(-)-[11C]-Carazolol from unreacted precursor and byproducts.
-
Formulation: The collected HPLC fraction containing the product is reformulated into a sterile, injectable solution, typically by solid-phase extraction to remove the HPLC solvents, followed by elution with ethanol and dilution with sterile saline.
-
Quality Control: The final product undergoes a series of quality control tests before administration.
Quality Control Protocol
Quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.
-
Appearance: Visually inspect the final product for clarity and absence of particulate matter.
-
pH: Measure the pH of the final solution using pH paper or a calibrated pH meter. The pH should be within a physiologically acceptable range (typically 4.5-7.5).
-
Radiochemical Purity: Determine the radiochemical purity using analytical HPLC with a radioactivity detector. The purity should be >95%.
-
Radionuclidic Identity and Purity: Confirm the identity of the radionuclide as carbon-11 by measuring its half-life. Assess for the presence of any long-lived radionuclidic impurities.
-
Specific Activity: Calculate the specific activity (radioactivity per unit mass of the compound) at the time of injection. This is crucial to avoid pharmacological effects from the injected mass.
-
Sterility and Endotoxins: The final product must be sterile and pyrogen-free. Sterility is typically ensured by passing the final solution through a 0.22 µm sterile filter. Endotoxin levels should be tested using a Limulus Amebocyte Lysate (LAL) test.
Preclinical Cardiac PET Imaging Protocol (Pig Model)
This protocol is based on a study by Berridge et al. (1994).
Diagram: Preclinical PET Imaging Workflow
Protocol:
-
Animal Preparation:
-
Anesthetize the pig (e.g., with isoflurane).
-
Place intravenous catheters for radiotracer injection and arterial blood sampling.
-
Position the animal in the PET scanner with the heart in the field of view.
-
-
PET Scan Acquisition:
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of S(-)-[11C]-Carazolol (e.g., ~3 mCi).
-
Acquire dynamic PET data for 60-90 minutes.
-
Collect serial arterial blood samples to measure the input function (radioactivity in plasma).
-
-
Blocking Study (for specificity):
-
In a separate scan, administer a non-radioactive β-blocker (e.g., propranolol) before the injection of S(-)-[11C]-Carazolol to block the specific binding sites.
-
Repeat the PET scan acquisition as described above.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Draw regions of interest (ROIs) over the myocardial tissue.
-
Generate time-activity curves (TACs) for the myocardium and the arterial plasma.
-
Apply kinetic modeling or graphical analysis (e.g., Logan plot) to the TACs to estimate the binding potential (BP), which is related to the receptor density (Bmax) and affinity (Kd).
-
Quantitative Data Analysis
The goal of quantitative analysis is to estimate the density of β-adrenoceptors (Bmax) in the myocardium. This can be achieved using kinetic modeling or graphical analysis methods.
Diagram: Logic of Quantitative Analysis
Protocol:
-
Image Processing:
-
Correct dynamic PET images for attenuation, scatter, and radioactive decay.
-
Co-register PET images with anatomical images (e.g., CT or MRI) if available for more accurate ROI delineation.
-
-
Time-Activity Curve Generation:
-
Delineate ROIs on the myocardial tissue.
-
Extract the average radioactivity concentration within the ROIs for each time frame to generate the myocardial TAC.
-
Measure the radioactivity concentration in the collected arterial plasma samples and correct for metabolites to generate the plasma input function.
-
-
Graphical Analysis (Logan Plot):
-
The Logan plot is a graphical method that linearizes the data from a reversible radiotracer study.
-
The equation for the Logan plot is: ∫0t Croi(τ)dτ / Croi(t) = DV * ∫0t Cp(τ)dτ / Croi(t) + int'
-
Where Croi(t) is the radioactivity in the ROI at time t, Cp(t) is the radioactivity in plasma at time t, and DV is the total distribution volume.
-
A plot of ∫0t Croi(τ)dτ / Croi(t) versus ∫0t Cp(τ)dτ / Croi(t) will become linear over time.
-
The slope of the linear portion of the plot represents the total distribution volume (DV).
-
-
Calculation of Binding Potential:
-
The binding potential (BPND) can be calculated as: BPND = DVtarget / DVreference - 1, where a reference region with no specific binding is available. For cardiac imaging, a reference region is often not available, and kinetic modeling is preferred. Alternatively, the specific binding can be inferred from the difference between baseline and blocking scans.
-
Human Studies: Dosimetry and Safety Considerations
While specific human studies with S(-)-[11C]-Carazolol are not widely reported in the literature, general principles for the safety and dosimetry of 11C-labeled radiopharmaceuticals apply.
-
Radiation Dosimetry: The effective radiation dose for most 11C-labeled tracers is low, typically in the range of 4-5 µSv/MBq. This allows for multiple PET scans in the same individual within acceptable radiation safety limits. A typical injection of 370 MBq (10 mCi) would result in an effective dose of approximately 1.5-1.9 mSv.
-
Mass Dose and Pharmacological Effects: Due to the high specific activity of 11C-labeled tracers, the injected mass of the compound is very small (typically in the microgram range), which is well below the dose required to elicit a pharmacological effect.
-
Safety: 11C-labeled radiopharmaceuticals have a long history of safe use in human research and clinical practice. Adverse reactions are rare.
Conclusion
S(-)-[11C]-Carazolol is a promising PET tracer for the non-invasive in vivo assessment of β-adrenoceptors in the heart. Its high affinity and specific binding allow for the quantification of receptor density, which is of significant interest for understanding the pathophysiology of cardiovascular diseases and for the development of novel therapies. The protocols outlined in these application notes provide a framework for the synthesis, quality control, and application of S(-)-[11C]-Carazolol in preclinical cardiac PET imaging. Further studies are warranted to translate this valuable research tool into clinical practice.
References
- 1. Specific beta-adrenergic receptor binding of carazolol measured with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and in vivo binding of [11C]this compound, a radiotracer for the beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Radiosyntheses of [11C]Raclopride and [11C]DASB using Ethanolic Loop Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Computational Docking of Carazolol to the Beta-2 Adrenergic Receptor Crystal Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction
The beta-2 adrenergic receptor (β2AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in smooth muscle relaxation, particularly in the airways, making it a significant target for asthma and COPD therapies.[1][2] Carazolol, a potent inverse agonist, has been instrumental in structural biology studies of the β2AR.[3] The co-crystal structure of this compound bound to β2AR (PDB ID: 2RH1) provides a valuable template for structure-based drug design and virtual screening campaigns.[4][5]
These application notes provide a detailed protocol for performing computational docking of this compound to the β2AR crystal structure. This process is fundamental for validating docking protocols, understanding ligand-receptor interactions, and serving as a basis for screening new chemical entities.
Signaling Pathway of the Beta-2 Adrenergic Receptor
The β2AR primarily signals through the canonical Gs protein pathway. Upon agonist binding, the receptor activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and resulting in physiological responses like smooth muscle relaxation. The β2AR can also engage in non-canonical signaling through Gi proteins and β-arrestin pathways.
Experimental Protocols
Protocol 1: Receptor and Ligand Preparation
This protocol outlines the steps for preparing the β2AR crystal structure and the this compound ligand for docking.
1. Receptor Preparation:
- Obtain Crystal Structure: Download the crystal structure of the human β2-adrenergic receptor in complex with this compound from the Protein Data Bank (PDB ID: 2RH1).
- Pre-processing:
- Remove water molecules, solvent molecules, and any co-crystallized lipids from the PDB file.
- The original 2RH1 structure contains a T4-lysozyme fusion to stabilize the receptor. This insertion should be removed as it is not present in the native receptor.
- Separate the protein and ligand into distinct files.
- Protonation and Repair:
- Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.0.
- Check for and repair any missing atoms or residues in the protein structure using tools like Modeller or the Protein Preparation Wizard in Schrödinger Suite.
- Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during protonation.
2. Ligand Preparation:
- Obtain Ligand Structure: The 3D structure of this compound can be extracted from the 2RH1 PDB file or obtained from a chemical database like PubChem or ZINC.
- Protonation and Tautomerization: Generate possible ionization states and tautomers of this compound at a physiological pH.
- Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
Protocol 2: Molecular Docking
This protocol describes the process of docking the prepared this compound ligand into the binding site of the prepared β2AR.
1. Binding Site Definition:
- Define the binding pocket (grid generation) based on the co-crystallized this compound in the 2RH1 structure. The grid should encompass all key interacting residues.
2. Docking Execution:
- Utilize a molecular docking program such as AutoDock Vina, GOLD, or DOCK3.
- Perform the docking calculation, allowing for flexible ligand conformations. Some protocols may also allow for limited side-chain flexibility of key binding site residues.
- Generate a set of possible binding poses for this compound within the receptor's binding site.
3. Post-Docking Analysis:
- Scoring: Rank the generated poses using the docking program's scoring function. The score typically represents an estimate of the binding affinity.
- Pose Selection: Select the top-scoring poses for further analysis. The pose with the lowest energy is often considered the most likely binding mode.
- Interaction Analysis: Analyze the interactions between this compound and the β2AR for the selected poses. Identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
- RMSD Calculation: To validate the docking protocol, calculate the Root Mean Square Deviation (RMSD) between the docked pose of this compound and its co-crystallized position. An RMSD value of less than 2.0 Å is generally considered a successful redocking.
Data Presentation
Table 1: Key Interacting Residues in the β2AR Binding Pocket
| Residue | Interaction Type with this compound | Reference |
| Asp113 | Hydrogen Bond | |
| Ser203 | Hydrogen Bond | |
| Ser204 | Hydrogen Bond | |
| Ser207 | Hydrogen Bond | |
| Thr195 | Hydrogen Bond | |
| Tyr308 | Hydrogen Bond | |
| Asn312 | Hydrogen Bond | |
| Tyr316 | Hydrogen Bond |
Table 2: Representative Docking and Experimental Data
| Parameter | Value | Method/Reference |
| Experimental Binding Affinity | ||
| This compound Kd | 0.15 nM | Radioligand binding assay |
| This compound Ki | 9 nM (for a potent inhibitor) | Competition and Functional Assays |
| Docking Validation | ||
| Redocking RMSD | ~0.3 Å | Example of successful redocking |
| Redocking RMSD | < 2.0 Å | General threshold for success |
| Computational Performance | ||
| Example Docking Time | 3.9 hours on 468 CPUs | For screening ~1 million compounds |
Visualization of Workflows
Molecular Docking Workflow
The following diagram illustrates the general workflow for a structure-based virtual screening experiment, which is applicable to the docking of this compound.
Conclusion
The computational docking of this compound to the β2AR crystal structure is a well-established process that serves as a critical validation step for any structure-based drug discovery project targeting this receptor. By following the outlined protocols, researchers can accurately reproduce the binding mode of this compound and gain confidence in their computational models for the subsequent screening and design of novel β2AR modulators. The provided data and workflows offer a comprehensive guide for professionals in the field of drug development.
References
- 1. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based discovery of β2-adrenergic receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]
Application Notes: Utilizing Carazolol for Beta-Blocker Effect Measurement on Heart Rate in Animal Models
Introduction
Carazolol is a potent, non-selective beta-adrenergic receptor antagonist (beta-blocker) with high affinity for both β1 and β2 adrenergic receptors.[1][2] It is also described as a high-affinity inverse agonist.[3] Due to its potency, it serves as a valuable pharmacological tool for researchers studying the effects of beta-blockade on the cardiovascular system, particularly in animal models.[4][5] These application notes provide detailed protocols for using this compound to quantify beta-blocker efficacy by measuring its impact on heart rate.
Mechanism of Action
Adrenergic receptors are G protein-coupled receptors that are targets for catecholamines like epinephrine and norepinephrine. The binding of these catecholamines to β1 receptors in the heart muscle leads to a signaling cascade that increases heart rate (positive chronotropic effect) and contractility (positive inotropic effect). This compound exerts its effect by binding to these β-adrenergic receptors, thereby preventing the binding of endogenous catecholamines and other adrenergic agonists. This competitive antagonism blocks the downstream signaling pathway, resulting in a reduction of sympathetic tone on the heart and a decrease in heart rate. In experimental settings, this is often measured by this compound's ability to inhibit the tachycardic effects of a β-agonist like isoproterenol.
Signaling Pathway: Beta-Adrenergic Receptor Blockade
Caption: Beta-adrenergic signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Isoproterenol Challenge Model to Assess Beta-Blockade
This protocol details an in vivo experiment to measure the beta-blocking effect of this compound by assessing its ability to antagonize the heart rate increase induced by the non-selective β-agonist, isoproterenol. This method is adapted from comparative studies of beta-blockers.
1. Animal Model Selection and Acclimatization
-
Species: Rats, Mice, or Rabbits are commonly used.
-
Acclimatization: House animals in a controlled environment (temperature, humidity, 12-hour light/dark cycle) for at least one week prior to the experiment to minimize stress.
2. Materials and Reagents
-
This compound (powder form)
-
Isoproterenol hydrochloride
-
Vehicle for this compound (e.g., Carboxymethylcellulose sodium (CMC-Na) for oral suspension)
-
Saline (0.9% NaCl) for Isoproterenol dilution
-
Anesthetic agent (if required, select one with minimal cardiovascular impact, e.g., alfaxalone)
-
Heart rate monitoring system (e.g., ECG telemetry unit, tail-cuff plethysmograph)
3. Drug Preparation
-
This compound Stock: Prepare a homogeneous suspension in the chosen vehicle. For example, a 5 mg/mL suspension can be made by mixing 5 mg of this compound with 1 mL of CMC-Na solution. The final dose will be calculated based on the animal's body weight.
-
Isoproterenol Solution: Dissolve isoproterenol hydrochloride in sterile saline to a concentration that allows for a small volume injection (e.g., 10 µg/mL). Prepare fresh on the day of the experiment.
4. Experimental Procedure
-
Baseline Measurement: Anesthetize the animal (if not using a telemetry system in conscious animals). Allow the animal to stabilize for 15-20 minutes. Record the baseline heart rate for 5-10 minutes.
-
This compound Administration: Administer the prepared this compound suspension via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)). Doses will vary by species and study objective.
-
Incubation Period: Allow sufficient time for the drug to be absorbed and reach peak effect. This may range from 30 to 60 minutes, depending on the administration route.
-
Isoproterenol Challenge: Administer a bolus of isoproterenol intravenously (i.v.) or intraperitoneally (i.p.) to induce tachycardia. The dose should be predetermined in pilot studies to cause a submaximal but significant increase in heart rate.
-
Post-Challenge Monitoring: Continuously record the heart rate for 15-30 minutes following the isoproterenol challenge to capture the peak response and subsequent return towards baseline.
-
Control Group: A separate group of animals should receive the vehicle instead of this compound but undergo the same isoproterenol challenge to establish the maximum tachycardic response.
-
Data Analysis: Calculate the percentage inhibition of the isoproterenol-induced heart rate increase in the this compound-treated group compared to the vehicle-treated control group.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's beta-blocking effects in vivo.
Data Presentation
Quantitative data from such experiments can be summarized to compare the potency of different beta-blockers. The table below presents data from a study comparing the equipotent doses of several beta-blockers required to antagonize isoproterenol-induced effects in rabbits.
Table 1: Comparative Beta-Receptor Blocking Potency of this compound and Other Beta-Blockers
| Beta-Blocker | Equipotent Dose (mg/kg, i.v.) for Isoproterenol Antagonism in Rabbits |
| This compound | 0.00016 |
| Bunolol | 0.001 |
| Oxprenolol | 0.001 |
| Bunitrolol | 0.0011 |
| Pindolol | 0.0012 |
| Methypranol | 0.003 |
| Propranolol | 0.0032 |
| Toliprolol | 0.0032 |
| Bupranolol | 0.0035 |
| Alprenolol | 0.004 |
| Sotalol | 0.012 |
| Practolol | 0.02 |
| Pronethalol | 0.025 |
| DCI | 0.03 |
| Nifenalol | 0.08 |
Data sourced from Bartsch et al., 1977. The study demonstrated that this compound was the most potent among the tested agents in this model.
Considerations and Best Practices
-
Stereospecificity: The interaction of this compound with beta-receptors is stereospecific, with the (-) stereoisomer showing greater potency. Ensure consistency in the isomer used.
-
Animal Welfare: All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC) and performed in accordance with ethical guidelines.
-
Anesthesia Choice: Anesthetics can significantly impact cardiovascular parameters. If conscious animal models with telemetry are not feasible, choose an anesthetic with minimal effects on heart rate and autonomic function.
-
Dose-Response Curve: To fully characterize the effect, conduct a dose-response study with multiple doses of this compound to determine the ED50 (the dose that produces 50% of the maximal effect).
References
- 1. This compound: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific beta-adrenergic receptor binding of this compound measured with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cardiac action of this compound and methypranol in comparison with other beta-receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an extremely potent beta-adrenergic blocker: binding to beta-receptors in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce non-specific binding in a [3H]-Carazolol radioligand assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in [3H]-Carazolol radioligand assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in a [3H]-Carazolol radioligand assay?
Non-specific binding refers to the binding of the radioligand, [3H]-Carazolol, to components other than the target beta-adrenergic receptors. This can include binding to lipids, other proteins, and the filter apparatus itself. High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).
Q2: What is an acceptable level of non-specific binding?
Ideally, non-specific binding should constitute less than 50% of the total binding at the highest radioligand concentration used. In optimized [3H]-Carazolol assays, it is possible to achieve specific binding that is greater than 70% of the total binding.[1]
Q3: How is non-specific binding determined?
Non-specific binding is determined by measuring the amount of [3H]-Carazolol that binds in the presence of a high concentration of a non-radiolabeled competitor that also binds to the beta-adrenergic receptor. This "cold" ligand will occupy the specific receptor sites, so any remaining bound radioactivity is considered non-specific. Propranolol (e.g., 20 µM) is commonly used for this purpose in [3H]-Carazolol assays.[1]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common challenge in [3H]-Carazolol radioligand assays. The following guide provides potential causes and solutions to help you optimize your experiments.
Issue 1: Suboptimal Assay Conditions
Cause: Incubation time, temperature, and buffer composition can significantly impact non-specific binding.
Solution:
-
Optimize Incubation Time and Temperature: Shorter incubation times can sometimes reduce NSB, but it is crucial to ensure that specific binding has reached equilibrium. Conversely, lower incubation temperatures may reduce NSB but may require longer incubation times to reach equilibrium.[2] Perform a time-course experiment to determine the optimal incubation time where specific binding is maximal and NSB is minimized.
-
Modify the Assay Buffer: The composition of your assay buffer can be adjusted to reduce non-specific interactions.
-
Blocking Agents: Including proteins like Bovine Serum Albumin (BSA) in the assay buffer can help to saturate non-specific binding sites.
-
Salts: Adjusting the ionic strength of the buffer with salts can minimize electrostatic interactions that contribute to NSB.
-
Illustrative Data: Effect of Incubation Time and Temperature
| Incubation Time (minutes) | Incubation Temperature (°C) | Specific Binding (CPM) | Non-Specific Binding (CPM) | % NSB of Total |
| 30 | 37 | 1500 | 1000 | 40.0% |
| 60 | 37 | 2500 | 1200 | 32.4% |
| 120 | 37 | 2600 | 1800 | 40.9% |
| 60 | 25 | 2200 | 800 | 26.7% |
| 120 | 25 | 2400 | 950 | 28.4% |
Note: This is illustrative data based on general principles of radioligand binding assays.
Issue 2: Problems with the Radioligand or Membrane Preparation
Cause: The quality and concentration of your [3H]-Carazolol and the membrane preparation are critical for a successful assay.
Solution:
-
Use an Appropriate Radioligand Concentration: A common starting point is a concentration at or below the Kd value of [3H]-Carazolol for the beta-adrenergic receptor. For myocardium, the Kd is approximately 135 pM, and for lung, it is around 50 pM.[1] Using excessively high concentrations of the radioligand can lead to increased NSB.
-
Check Radioligand Purity: Impurities in the radioligand stock can contribute to high non-specific binding. Ensure the radiochemical purity is high.
-
Optimize Membrane Protein Concentration: Using too much membrane protein increases the number of non-specific binding sites. It is recommended to titrate the amount of membrane protein to find the optimal concentration that provides a robust specific binding signal without elevating NSB. A typical range for many receptor assays is 50-200 µg of protein.[1]
Illustrative Data: Effect of Membrane Protein Concentration
| Membrane Protein (µg) | Specific Binding (CPM) | Non-Specific Binding (CPM) | % NSB of Total |
| 25 | 800 | 300 | 27.3% |
| 50 | 1500 | 500 | 25.0% |
| 100 | 2500 | 1000 | 28.6% |
| 200 | 3500 | 2500 | 41.7% |
Note: This is illustrative data based on general principles of radioligand binding assays.
Issue 3: Inadequate Washing and Filtration Technique
Cause: Insufficient or improper washing of the filters after incubation can leave unbound radioligand trapped, leading to artificially high background counts.
Solution:
-
Pre-treat Filters: Soaking glass fiber filters (e.g., Whatman GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) before use can reduce the binding of the radioligand to the filter itself.
-
Increase Wash Volume and/or Number of Washes: Rapidly wash the filters with ice-cold wash buffer immediately after filtration. Performing multiple washes (e.g., three to four times) with an adequate volume (e.g., 3-5 mL) is crucial.
-
Use Ice-Cold Wash Buffer: Using ice-cold buffer helps to slow the dissociation of the specifically bound radioligand from the receptor while washing away the unbound ligand.
Experimental Protocols
Detailed Protocol for [3H]-Carazolol Radioligand Binding Assay
This protocol is a general guideline and may require optimization for your specific cell or tissue type.
1. Membrane Preparation:
-
Homogenize cells or tissue in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation step.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
2. Binding Assay:
-
Total Binding: In triplicate, add the following to assay tubes:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)
-
50 µL of [3H]-Carazolol at the desired concentration (e.g., 100 pM)
-
100 µL of membrane preparation (e.g., 50-100 µg of protein)
-
-
Non-Specific Binding: In triplicate, add the following to assay tubes:
-
50 µL of a high concentration of a non-labeled competitor (e.g., 20 µM Propranolol)
-
50 µL of [3H]-Carazolol at the desired concentration
-
100 µL of membrane preparation
-
-
Incubate all tubes at the optimized temperature and time (e.g., 60 minutes at 25°C).
3. Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a PEI-pre-soaked glass fiber filter (e.g., Whatman GF/C) using a vacuum filtration manifold.
-
Immediately wash the filters with 3-4 aliquots of 3-5 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
4. Counting and Data Analysis:
-
Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding .
Visualizations
Caption: Workflow for a [3H]-Carazolol Radioligand Binding Assay.
Caption: Simplified Beta-Adrenergic Signaling Pathway Blocked by this compound.
References
Technical Support Center: Troubleshooting Unexpected Carazolol Side Effects in In Vivo Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Carazolol in in vivo animal studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks beta-1 (β1), beta-2 (β2), and beta-3 (β3) adrenergic receptors.[1] It is structurally similar to catecholamines like adrenaline and noradrenaline and acts by competitively inhibiting their effects, particularly during stressful conditions.[2] It is often used in veterinary medicine to prevent stress in animals, such as during transport.[3][4]
Q2: What are some documented unexpected side effects of this compound in animal studies?
A2: While expected side effects of beta-blockers include bradycardia (slow heart rate) and hypotension (low blood pressure), some unexpected side effects have been reported in animal studies. Notably, in sheep, this compound administration has been associated with:
-
Cardiovascular changes: Abnormal T-waves and ST-segment depression on electrocardiograms (ECG), suggesting a potential risk of myocardial ischemia.[5]
-
Biochemical alterations: A significant decrease in serum iron (Fe) and zinc (Zn) levels.
Q3: At what dose are these unexpected side effects observed?
A3: In a study on sheep, these effects were observed after a single intramuscular administration of 0.01 mg/kg of this compound. It is crucial to note that dose-responsiveness for these specific side effects has not been extensively studied and may vary across species.
Q4: Are there any known toxicological concerns with this compound at higher doses?
A4: Yes, acute toxicity studies have been conducted in various species. Signs of acute toxicity include sedation, apathy, slowed respiration, and convulsions preceding death. The median lethal dose (LD50) varies significantly depending on the species and route of administration.
Troubleshooting Guide: Unexpected Side Effects
This guide is designed to help you identify and address unexpected side effects during your in vivo experiments with this compound.
Issue 1: Cardiovascular Abnormalities (ECG Changes)
-
Observation: You observe abnormal T-waves, ST-segment depression, or other unexpected ECG changes in your study animals after this compound administration.
-
Potential Cause: These changes could be indicative of myocardial ischemia, a condition of reduced blood flow to the heart muscle. Beta-blockade can sometimes unmask or exacerbate underlying cardiac conditions.
-
Recommended Actions:
-
Immediate Monitoring: Continuously monitor the animal's vital signs, including heart rate, blood pressure, and ECG.
-
Dose Reduction: Consider reducing the dose of this compound in subsequent experiments or in a separate cohort of animals to assess for a dose-dependent effect.
-
Veterinary Consultation: Consult with a laboratory animal veterinarian to assess the clinical significance of the ECG changes and to determine the appropriate course of action for the affected animal.
-
Control Groups: Ensure you have appropriate vehicle-only control groups to rule out any effects of the administration vehicle on cardiovascular parameters.
-
Baseline ECGs: Always record baseline ECGs before drug administration to have a clear comparison point for each animal.
-
Issue 2: Altered Serum Mineral Levels
-
Observation: You detect a significant decrease in serum iron and/or zinc concentrations post-Carazolol administration.
-
Potential Cause: The mechanism for this is not well-elucidated but could involve this compound interfering with the absorption, distribution, or metabolism of these trace elements.
-
Recommended Actions:
-
Confirm Findings: Repeat the serum mineral analysis to confirm the initial findings.
-
Time Course Analysis: If possible, collect blood samples at multiple time points post-administration to understand the onset and duration of this effect.
-
Dietary Analysis: Ensure the diet of the study animals is adequately fortified with all necessary minerals and that there are no batch-to-batch variations in mineral content.
-
Investigate Other Minerals: Consider analyzing a broader panel of electrolytes and minerals to see if other ions are affected.
-
Literature Review: Search for literature on other beta-blockers and their potential effects on mineral homeostasis, as this may provide mechanistic clues.
-
Data Presentation: Quantitative Side Effects of this compound
The following tables summarize quantitative data on unexpected side effects observed in in vivo studies.
Table 1: Cardiovascular Side Effects of this compound in Sheep
| Parameter | Control Group (Baseline) | This compound-Treated Group (0.01 mg/kg IM) | Reference |
| ECG Findings | Normal | Abnormal T-wave and ST-segment depression in 2 out of 7 animals | |
| Systolic Blood Pressure (mmHg) | 93.7 ± 4.8 | 100.6 ± 11.1 | |
| Diastolic Blood Pressure (mmHg) | 63.7 ± 7 | 69 ± 9.2 | |
| Mean Arterial Pressure (mmHg) | 74.3 ± 6.6 | 80.1 ± 8.4 |
Data presented as Mean ± Standard Error of the Mean. IM = Intramuscular.
Table 2: Biochemical Side Effects of this compound in Sheep
| Parameter | Control Group (Baseline) | This compound-Treated Group (0.01 mg/kg IM) | p-value | Reference |
| Iron (Fe) (µg/dl) | 348 ± 26.2 | 194 ± 28.9 | < 0.05 | |
| Zinc (Zn) (µg/dl) | Not Reported | Statistically significant decrease | < 0.05 | |
| Copper (Cu) (µg/dl) | 94.4 ± 2.9 | 98.8 ± 5.4 | Not Significant | |
| Magnesium (Mg) (mg/dl) | 1 ± 0.04 | 1 ± 0.02 | Not Significant | |
| Phosphorus (P) (mg/dl) | 5.6 ± 1.1 | 3.3 ± 0.6 | Not Significant |
Data presented as Mean ± Standard Error of the Mean. IM = Intramuscular.
Table 3: Acute Toxicity of this compound in Various Species
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Oral | 132-160 | |
| Intraperitoneal | 56-62 | ||
| Intravenous | 14 | ||
| Rat | Oral | 80-88 | |
| Intraperitoneal | 59-62 | ||
| Intravenous | 10.4 | ||
| Rabbit | Intravenous | 5.2 |
LD50: Median lethal dose.
Experimental Protocols
Protocol 1: Intramuscular Administration of this compound in Pigs
-
Objective: To administer a precise dose of this compound intramuscularly for stress reduction.
-
Materials:
-
This compound solution (formulated in a sterile vehicle)
-
Appropriate size sterile syringe and needle (e.g., 20-22 gauge)
-
Animal restraint device as needed
-
-
Procedure:
-
Animal Restraint: Properly restrain the pig to ensure safety for both the animal and the handler.
-
Dosage Calculation: Calculate the exact volume of the this compound solution to be administered based on the animal's body weight and the desired dose (a common dose is 10 µg/kg).
-
Injection Site: The preferred site for intramuscular injection is behind the ear.
-
Administration: Insert the needle deep into the muscle tissue, aspirate to ensure you have not entered a blood vessel, and then slowly inject the solution.
-
Post-Administration Monitoring: Observe the animal for any immediate adverse reactions. The effects of this compound are typically observed within 20-30 minutes and can last for 8-12 hours.
-
Protocol 2: Intravenous Administration of this compound in Cattle
-
Objective: To administer this compound intravenously for rapid onset of action.
-
Materials:
-
This compound solution suitable for intravenous use
-
Sterile syringe and catheter or needle (e.g., 18-20 gauge)
-
Alcohol swabs
-
Tourniquet (if necessary)
-
-
Procedure:
-
Animal Restraint: Secure the cow in a chute or with a halter to allow safe access to the jugular vein.
-
Dosage Calculation: Calculate the required volume based on the cow's weight. A reported dose is 5 mg for a 500 kg cow.
-
Vein Preparation: Locate the jugular vein in the neck. Shave the area if necessary and disinfect the skin with an alcohol swab.
-
Administration: Insert the needle or catheter into the vein. Once blood is seen in the hub, slowly administer the this compound solution.
-
Post-Administration Monitoring: The effects of intravenous this compound are typically seen within 5 minutes and last for about 4 hours. Monitor the animal for any signs of distress or adverse reactions.
-
Visualization of Signaling Pathways and Workflows
Caption: Canonical Beta-Adrenergic Signaling Pathway and the Inhibitory Action of this compound.
Caption: Troubleshooting Workflow for Unexpected Side Effects of this compound.
References
Long-term stability of Carazolol stock solutions at -20°C and -80°C
This technical support guide provides detailed information on the long-term stability of Carazolol stock solutions stored at -20°C and -80°C. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term storage, it is recommended to store this compound stock solutions at -80°C. For short-term storage, -20°C is acceptable. To maintain the stability of the compound, it is crucial to protect the stock solutions from light and prevent repeated freeze-thaw cycles by aliquoting the solution into smaller, single-use volumes.[1][2]
Q2: What is the expected shelf-life of this compound stock solutions at these temperatures?
A2: Based on information from multiple suppliers, this compound stock solutions are stable for up to one year when stored at -80°C and for approximately one month when stored at -20°C.[1][2] For precise information, always refer to the product-specific datasheet provided by the manufacturer.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1] It is critical to use anhydrous or fresh DMSO, as the presence of water can significantly reduce the solubility of this compound.
Q4: Are there any signs of degradation I should look for in my this compound stock solution?
A4: Visual inspection for precipitation or discoloration is a preliminary check. However, the absence of visible changes does not guarantee stability. For sensitive applications, it is advisable to perform analytical validation, such as HPLC, to confirm the concentration and purity of the stock solution, especially after long-term storage.
Q5: How does this compound exert its biological effects?
A5: this compound is a non-specific β-adrenergic receptor antagonist and a potent β3-adrenoceptor agonist. It binds to β-adrenergic receptors, which are G protein-coupled receptors (GPCRs), and can either block the downstream signaling cascade initiated by endogenous catecholamines (like epinephrine and norepinephrine) at β1 and β2 receptors or stimulate it at β3 receptors.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate observed in stock solution after thawing. | 1. The concentration of this compound may be too high for the solvent at lower temperatures. 2. The stock solution may have undergone a freeze-thaw cycle that affected solubility. 3. The solvent (e.g., DMSO) may have absorbed moisture. | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. 2. If the precipitate persists, consider preparing a fresh stock solution at a slightly lower concentration. 3. Always use fresh, anhydrous DMSO for preparing stock solutions. |
| Inconsistent or unexpected experimental results. | 1. Degradation of the this compound stock solution due to improper storage or age. 2. Inaccurate concentration of the stock solution. | 1. Prepare a fresh stock solution from a new vial of solid this compound. 2. If possible, verify the concentration and purity of the stock solution using a validated analytical method like HPLC. 3. Ensure that the final concentration of the solvent (e.g., DMSO) in the experimental medium is not causing cellular toxicity or other off-target effects. |
| Difficulty dissolving solid this compound. | 1. Use of a non-optimal solvent. 2. Insufficient mixing or sonication. 3. Poor quality of the solvent. | 1. Ensure you are using the recommended solvent, typically high-purity DMSO. 2. Use sonication or gentle warming to aid dissolution. 3. Use a fresh, unopened bottle of anhydrous solvent. |
Quantitative Stability Data
While specific quantitative data on the percentage of degradation of this compound over time at -20°C and -80°C is not extensively available in peer-reviewed literature, the recommended storage durations from suppliers provide a reliable indication of its stability.
| Storage Temperature | Recommended Solvent | Maximum Storage Duration |
| -20°C | DMSO | 1 Month |
| -80°C | DMSO | 1 Year |
Note: These durations are guidelines. For critical experiments, it is recommended to use freshly prepared solutions or to validate the stability of stored solutions.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a chemical fume hood, weigh out the desired amount of this compound. For a 10 mM stock solution, this would be 2.984 mg per 1 mL of DMSO (Molecular Weight of this compound = 298.38 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, use a sonicator for brief periods to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.
-
Representative Protocol for Stability Assessment by HPLC
-
Chromatographic Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0), run in an isocratic or gradient mode. The exact ratio should be optimized to achieve good separation of this compound from any potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., around 220-280 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Forced Degradation Study:
-
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of the this compound stock solution. This involves subjecting the solution to harsh conditions to intentionally induce degradation.
-
Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.
-
After exposure, the samples are neutralized (if necessary) and diluted to an appropriate concentration for HPLC analysis. The chromatograms are then examined for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound peak.
-
-
Long-Term Stability Study:
-
Prepare a batch of this compound stock solution and divide it into multiple aliquots.
-
Store one set of aliquots at -20°C and another set at -80°C.
-
At specified time points (e.g., 0, 1, 3, 6, 9, and 12 months for -80°C; 0, 1, 2, and 4 weeks for -20°C), remove an aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Dilute the sample to a suitable concentration and analyze by the validated HPLC method.
-
Calculate the percentage of this compound remaining relative to the initial (time 0) concentration.
-
Visualizations
References
How to account for Carazolol's slow receptor dissociation rate in kinetic models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges of accounting for Carazolol's slow receptor dissociation rate in kinetic models.
Frequently Asked Questions (FAQs)
Q1: Why do my standard equilibrium competition assays with this compound yield inconsistent or unexpectedly high Ki values?
A1: This is a common issue when working with ligands like this compound that have a very slow dissociation rate (k_off). Standard equilibrium competition assays often rely on the assumption that the system reaches equilibrium within the incubation period. However, this compound's slow dissociation from β-adrenergic receptors means that reaching true equilibrium can take several hours.[1][2] If the incubation time is too short, the binding will not have reached a steady state, leading to an underestimation of the unlabeled ligand's potency and an artificially high Ki value.
Troubleshooting Steps:
-
Extend Incubation Time: Significantly increase the incubation time of your competition assay. It may be necessary to run a time-course experiment (e.g., 1, 2, 4, 8, and 24 hours) to determine when equilibrium is actually reached.
-
Use a Kinetic Approach: For slowly dissociating compounds, it is often more accurate to determine the kinetic rate constants (k_on and k_off) directly rather than relying on an equilibrium-based Ki.[2] The affinity constant (Kd) can then be calculated from the ratio of these rates (k_off / k_on).[1]
Q2: What is the "Kinetics of Competitive Binding" model, and why is it recommended for this compound?
A2: The "Kinetics of Competitive Binding" model, developed by Motulsky and Mahan, is a mathematical model that allows for the determination of the association (k_on) and dissociation (k_off) rates of an unlabeled competitor ligand.[3] It is particularly useful for compounds like this compound for several reasons:
-
It does not assume equilibrium: The model analyzes the time-dependent binding of a radiolabeled tracer in the presence of the unlabeled competitor, fitting the entire association curve.
-
Accounts for slow kinetics: It was specifically designed for unlabeled ligands that dissociate slowly, a scenario where traditional equilibrium models fail.
-
Provides richer data: Instead of a single affinity value (Ki), it provides two kinetic parameters (k_on and k_off) that describe the dynamic interaction of the ligand with the receptor.
The model fits the data to an equation that describes the competition of the radioligand and the unlabeled ligand for the same receptor population over time.
Q3: My competition kinetic assay data does not fit the standard Motulsky and Mahan model well. What could be the issue?
A3: While the Motulsky and Mahan model is robust, several factors can lead to poor fits. The precision and accuracy of the model are influenced by the interplay between the competitor's dissociation rate, the measurement time, the tracer's concentration, and its own binding kinetics.
Common Issues and Solutions:
| Issue | Potential Cause | Troubleshooting Recommendation |
| Poor fit or ambiguous parameters | The radiolabeled tracer dissociates too slowly. | A faster-dissociating radioligand allows the system to approach equilibrium more quickly and often provides more accurate kinetic values for the competitor. |
| Biphasic association curve | The receptor may exist in multiple states (e.g., high and low affinity), and the radioligand or competitor binds to them with different kinetics. | The standard Motulsky and Mahan model assumes a single receptor state. If biphasic binding is observed, a more complex two-state model may be necessary to accurately describe the interaction. |
| Inaccurate k_on or k_off values | The kinetic parameters of the radiolabeled tracer used in the model are incorrect. | It is crucial to accurately determine the k_on and k_off of the tracer ligand under the exact same experimental conditions (buffer, temperature, membrane preparation) before using it in competition kinetic assays. |
| Systematic signal decay | Instability of the receptor preparation or the radioligand over the long incubation times required for slow ligands. | Run control experiments (radioligand alone) over the full time course to check for signal stability. If decay is observed, consider using freshly prepared membranes or optimizing buffer components. |
Q4: How do I design an experiment to measure the kinetic parameters of this compound using the competition kinetics method?
A4: A well-designed experiment is critical for obtaining reliable kinetic data. Below is a detailed protocol for a competition association assay.
Experimental Protocols
Protocol: Competition Association Assay for Slow-Dissociating Ligands
This protocol is designed to determine the k_on (k3) and k_off (k4) of an unlabeled competitor (e.g., this compound) by measuring its effect on the association of a radiolabeled tracer ligand.
1. Preliminary Steps: Characterize the Radiotracer
-
Before analyzing the competitor, you must first accurately determine the association (k_on or k1) and dissociation (k_off or k2) rates of your radiolabeled tracer (e.g., [3H]-DHA) alone.
-
Association: Incubate membranes with a single concentration of the radiotracer and measure specific binding at multiple time points until equilibrium is reached. Fit the data to a one-phase association model to obtain the observed rate (k_obs). Repeat at several tracer concentrations. The k_on is the slope of the plot of k_obs versus tracer concentration.
-
Dissociation: Incubate membranes with the radiotracer until equilibrium is reached. Initiate dissociation by adding a high concentration of a non-labeled antagonist (e.g., propranolol) to prevent re-association of the radiotracer. Measure the remaining specific binding at various time points. Fit the data to a one-phase dissociation model to obtain the k_off.
2. Competition Association Experiment
-
Materials:
-
Membrane preparation expressing the target receptor (e.g., β-adrenergic receptors).
-
Radiolabeled tracer ligand (e.g., [3H]-DHA).
-
Unlabeled competitor (this compound).
-
Assay buffer.
-
Non-specific binding (NSB) control ligand (e.g., 1 µM propranolol).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and fluid.
-
-
Procedure:
-
Prepare reaction tubes. For a full experiment, you will need sets for Total Binding, Non-Specific Binding (NSB), and several concentrations of the competitor (this compound). A common approach is to use concentrations equivalent to 1x, 3x, and 10x the ligand's Ki value.
-
To all tubes, add the appropriate amount of assay buffer and membrane preparation.
-
To the NSB tubes, add the high concentration of the NSB control ligand.
-
To the competitor tubes, add the desired concentrations of this compound.
-
Initiate the binding reaction by simultaneously adding the radiolabeled tracer ligand to all tubes. This simultaneous addition is a core assumption of the Motulsky and Mahan model.
-
Incubate the tubes at the desired temperature (e.g., 37°C) with gentle agitation.
-
At various time points (e.g., 2, 5, 10, 20, 40, 60, 90, 120 minutes, and longer if necessary), terminate the reaction for a set of tubes. The time points should be chosen to adequately define the entire association curve.
-
Rapidly filter the contents of each tube through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
3. Data Analysis
-
Convert raw counts (CPM) to specific binding by subtracting the average NSB counts from the total and competitor counts at each time point.
-
Plot specific binding as a function of time for all conditions.
-
Use a non-linear regression software (e.g., GraphPad Prism) to globally fit all the data to the "Kinetics of Competitive Binding" equation. This analysis requires inputting the known kinetic parameters (k1, k2) and concentration of the radiotracer. The model will then output the best-fit values for the competitor's k_on (k3) and k_off (k4).
Visualizations and Diagrams
Signaling and Binding Models
The interaction between a ligand and a receptor can be visualized as a dynamic process. The slow dissociation of this compound means the final step in the diagram below proceeds very slowly.
Caption: Basic model of ligand-receptor interaction dynamics.
Experimental Workflow
The following diagram outlines the workflow for a competition kinetics experiment.
Caption: Workflow for a competition association binding experiment.
Model Selection Logic
Choosing the correct kinetic model is crucial. This diagram illustrates the decision-making process.
Caption: Decision tree for selecting an appropriate binding model.
References
- 1. Pharmacodynamic model of slow reversible binding and its applications in pharmacokinetic/pharmacodynamic modeling: review and tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying the association and dissociation rates of unlabelled antagonists at the muscarinic M3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slow receptor dissociation is not a key factor in the duration of action of inhaled long-acting β2-adrenoceptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Refining Carazolol dosing to minimize impact on serum trace elements
This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of carazolol, with a focus on its potential impact on serum trace elements. The information is presented in a question-and-answer format to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-specific β-adrenergic receptor blocking agent.[1] It is structurally similar to catecholamines and acts by reversibly binding to β-adrenergic receptors, thereby inhibiting the actions of endogenous catecholamines like epinephrine and norepinephrine.[1] this compound is also described as a high-affinity inverse agonist of the β-adrenergic receptor. While it is a potent antagonist of β1 and β2 adrenoceptors, it can act as a full agonist on β3-adrenoceptors.
Q2: Does this compound administration affect serum trace element concentrations?
Yes, there is evidence to suggest that this compound administration can impact serum trace element levels. A study conducted in sheep demonstrated that a single intramuscular dose of this compound (0.01 mg/kg) resulted in a statistically significant decrease in serum iron (Fe) and zinc (Zn) levels two hours after administration.[1][2] No significant changes were observed in the serum levels of copper (Cu), selenium (Se), calcium (Ca), phosphorus (P), or magnesium (Mg) in the same study.[1]
Q3: Is there a known dose-response relationship between this compound and serum trace elements?
Currently, there is a lack of published studies specifically investigating the dose-response relationship between this compound and serum trace element concentrations. The primary study on this topic used a single dose of 0.01 mg/kg. Therefore, definitive guidance on refining this compound dosing to minimize its impact on serum trace elements based on a clear dose-response curve is not available.
Q4: What are the potential implications of altered serum iron and zinc levels in a research setting?
Alterations in serum iron and zinc levels can have significant physiological consequences that may impact experimental outcomes. Iron is crucial for hemoglobin formation and oxygen transport, and its deficiency can lead to anemia. Zinc is an essential cofactor for numerous enzymes and plays a vital role in immune function, wound healing, and protein synthesis. A decrease in these elements could introduce confounding variables in studies investigating physiological responses, immune function, or metabolic processes.
Q5: Are there any general considerations for dosing this compound in animal studies?
Yes, dosing will depend on the animal model and the intended application. For stress reduction in pigs prior to transport, a common dose is 10 µg/kg body weight administered via intramuscular (IM) injection. Pharmacokinetic studies in pigs have shown that this compound is rapidly distributed after administration. It is crucial to consult relevant literature for the specific species and research question to determine an appropriate starting dose.
Troubleshooting Guides
Issue: Unexpected changes in physiological parameters related to trace element deficiencies are observed in our study animals following this compound administration.
-
Possible Cause: The observed changes may be a direct consequence of the this compound-induced decrease in serum iron and zinc levels.
-
Troubleshooting Steps:
-
Confirm Trace Element Levels: Collect serum samples from both control and this compound-treated animals and analyze them for a panel of trace elements, including iron and zinc.
-
Review Dosing Regimen: While dose-response data is limited, consider if the administered dose of this compound can be lowered while still achieving the desired pharmacological effect in your experimental model.
-
Consider Supplementation: If a reduction in this compound dose is not feasible, investigate the possibility of providing iron and zinc supplementation to the study animals. The timing and dosage of supplementation should be carefully considered to avoid interference with the primary experimental endpoints.
-
Monitor Animal Health: Closely monitor the animals for any clinical signs of iron or zinc deficiency.
-
Issue: Difficulty in establishing a clear correlation between this compound dose and the magnitude of change in serum trace elements.
-
Possible Cause: The relationship between this compound and trace element homeostasis is likely complex and may not be a simple linear dose-response. Other factors such as species, age, diet, and baseline nutritional status of the animals can influence the outcome.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure that all experimental animals are of a similar age and health status and are maintained on a standardized diet with known mineral content.
-
Establish Baseline Levels: Measure baseline serum trace element concentrations for all animals before the initiation of the experiment.
-
Include Multiple Dose Groups: If feasible within the experimental design, include multiple this compound dose groups to generate preliminary dose-response data for your specific model.
-
Acknowledge Limitations: In the absence of established dose-response data, it is important to acknowledge this limitation when interpreting and reporting your findings.
-
Data Presentation
Due to the limited availability of dose-response data for this compound's effect on serum trace elements, the following table presents the findings from the key available study. A second, hypothetical table is provided to illustrate the type of data that would be necessary to refine dosing, and researchers are encouraged to generate such data within their specific experimental contexts.
Table 1: Reported Effect of a Single this compound Dose on Serum Trace Elements in Sheep
| Trace Element | Dose of this compound | Route of Administration | Time of Measurement | Change from Baseline | Statistical Significance | Reference |
| Iron (Fe) | 0.01 mg/kg | Intramuscular | 2 hours post-injection | Decreased | p < 0.05 | |
| Zinc (Zn) | 0.01 mg/kg | Intramuscular | 2 hours post-injection | Decreased | p < 0.05 | |
| Copper (Cu) | 0.01 mg/kg | Intramuscular | 2 hours post-injection | No significant change | Not significant | |
| Selenium (Se) | 0.01 mg/kg | Intramuscular | 2 hours post-injection | No significant change | Not significant |
Table 2: Hypothetical Dose-Response Data for this compound's Effect on Serum Zinc
| This compound Dose (mg/kg) | Mean Serum Zinc Concentration (µg/dL) ± SD (n=X) | Percent Decrease from Control |
| 0 (Control) | 100 ± 10 | 0% |
| 0.005 | 92 ± 8 | 8% |
| 0.01 | 85 ± 9 | 15% |
| 0.02 | 78 ± 11 | 22% |
| 0.05 | 70 ± 12 | 30% |
Note: The data in Table 2 is for illustrative purposes only and is not based on experimental results. Researchers should generate their own dose-response curves for their specific models.
Experimental Protocols
1. This compound Administration Protocol (Adapted for Swine)
This protocol is based on common practices for administering this compound to pigs for stress reduction.
-
Materials:
-
This compound injectable solution (concentration to be noted)
-
Sterile syringes and needles (appropriate gauge for intramuscular injection in the target species)
-
Animal scale for accurate weight determination
-
70% ethanol for disinfection
-
-
Procedure:
-
Accurately weigh the animal to determine the correct dosage.
-
Calculate the volume of this compound solution required based on the animal's weight and the desired dose (e.g., 10 µg/kg).
-
Draw the calculated volume of this compound into a sterile syringe.
-
Identify the injection site. For pigs, this is typically the muscle behind the ear.
-
Disinfect the injection site with 70% ethanol.
-
Administer the this compound via intramuscular injection.
-
Record the time of administration and the dose given.
-
Monitor the animal for any adverse reactions.
-
2. Serum Trace Element Analysis Protocol (ICP-MS)
This is a general protocol for the analysis of trace elements in serum using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Materials:
-
Blood collection tubes (trace element-free)
-
Centrifuge
-
Pipettes and pipette tips (metal-free)
-
ICP-MS grade nitric acid (HNO₃)
-
ICP-MS grade hydrogen peroxide (H₂O₂)
-
Ultrapure water
-
Certified reference materials for quality control
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
-
-
Procedure:
-
Sample Collection: Collect whole blood into trace element-free tubes.
-
Serum Separation: Allow the blood to clot at room temperature, then centrifuge to separate the serum.
-
Sample Digestion:
-
Pipette a known volume of serum (e.g., 100 µL) into a clean digestion vessel.
-
Add a mixture of nitric acid and hydrogen peroxide (e.g., 200 µL of ~65% HNO₃ and 100 µL of H₂O₂).
-
Heat the samples (e.g., at 60°C for 90 minutes) to digest the organic matrix.
-
-
Dilution: After cooling, dilute the digested samples with ultrapure water to a final volume suitable for ICP-MS analysis.
-
ICP-MS Analysis:
-
Calibrate the ICP-MS instrument using multi-element standards of known concentrations.
-
Analyze the prepared samples, including quality control samples (certified reference materials) to ensure accuracy and precision.
-
Quantify the concentrations of the target trace elements (e.g., Fe, Zn, Cu, Se) based on the calibration curve.
-
-
Visualizations
Caption: Experimental workflow for assessing the impact of this compound on serum trace elements.
Caption: Simplified β-adrenergic signaling pathway and the inhibitory action of this compound.
References
How to prevent Carazolol precipitation in in vivo formulation solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Carazolol in in vivo formulation solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating?
This compound has low aqueous solubility, making it prone to precipitation, especially when a concentrated stock solution is diluted into an aqueous vehicle for in vivo administration.[1][2] Precipitation can be triggered by several factors, including:
-
Solvent properties: The final concentration of co-solvents in the formulation may be insufficient to maintain this compound in solution.
-
pH shifts: Changes in pH upon dilution can alter the ionization state of this compound, affecting its solubility.
-
Temperature changes: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.[3]
-
Improper mixing: Failure to add formulation components in the correct order or ensure complete dissolution at each step can lead to localized supersaturation and precipitation.[4]
Q2: What are the recommended solvents for formulating this compound for in vivo studies?
Due to its poor water solubility, a combination of solvents is typically required.[1] Common solvent systems include a primary organic solvent to dissolve the this compound, followed by co-solvents and surfactants to maintain its solubility in the final aqueous formulation. Examples of frequently used components include:
-
Primary Solvents: Dimethyl sulfoxide (DMSO) is often used to prepare a concentrated stock solution.
-
Co-solvents: Polyethylene glycol 300 (PEG300) and corn oil are used to improve solubility.
-
Surfactants/Solubilizers: Tween 80 and sulfobutylether-β-cyclodextrin (SBE-β-CD) are employed to enhance and stabilize the formulation.
Q3: Can I adjust the pH of my this compound formulation?
Q4: How should I store my this compound formulation?
Stock solutions of this compound in DMSO are typically stored at -80°C for long-term stability (up to a year). For short-term storage, aliquots can be kept at 4°C for over a week. It is advisable to prepare the final diluted formulation fresh before each experiment to minimize the risk of precipitation. Always protect this compound solutions from light.
Troubleshooting Guide
If you are experiencing this compound precipitation, follow these steps to identify and resolve the issue.
Step 1: Review Your Formulation Composition
Ensure your formulation contains an adequate concentration of co-solvents and/or surfactants to maintain this compound solubility at the desired final concentration. Refer to the table below for recommended formulations.
This compound In Vivo Formulation Compositions
| Formulation Component | Example 1 | Example 2 | Example 3 |
| Primary Solvent | 10% DMSO | 10% DMSO | 10% DMSO |
| Co-solvent 1 | 40% PEG300 | 40% PEG300 | 90% Corn Oil |
| Surfactant | 5% Tween 80 | 5% Tween 80 | - |
| Aqueous Vehicle | 45% Saline | 45% Saline | - |
| Final Concentration | 2 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Step 2: Verify the Preparation Method
The order of addition and thorough mixing at each step are critical. A common mistake is adding the aqueous component too quickly or without sufficient mixing, which can cause the drug to precipitate.
Step 3: Consider Sonication
If precipitation is observed, sonication can be used to aid in the dissolution of this compound. This can be particularly helpful for both the initial stock solution and the final formulation.
Step 4: Check for Temperature Effects
Ensure that all components of your formulation are at room temperature before mixing, unless the protocol specifies otherwise. Cold saline or other aqueous components can reduce the solubility of this compound.
Experimental Protocols
Protocol for Preparing a this compound Formulation (Based on Example 1)
This protocol is for preparing a 1 mL working solution with a final this compound concentration of 2 mg/mL.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Sonication may be required to fully dissolve the compound.
-
Initial Co-solvent Addition: In a sterile microcentrifuge tube, add 100 µL of the 20 mg/mL this compound stock solution.
-
Second Co-solvent Addition: Add 400 µL of PEG300 to the tube. Vortex thoroughly until the solution is clear.
-
Surfactant Addition: Add 50 µL of Tween 80. Vortex again until the solution is homogeneous and clear.
-
Aqueous Vehicle Addition: Slowly add 450 µL of saline to the mixture while vortexing. Continue to vortex until the final formulation is a clear solution.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, sonicate for a few minutes.
Visualizations
Caption: Factors contributing to this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. US5808090A - Process for preventing precipitation in cimetidine injection solutions - Google Patents [patents.google.com]
- 4. This compound | Adrenergic Receptor | CAS 57775-29-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
Validation & Comparative
A Comparative Analysis of Carazolol's Selectivity Profile Against Other Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the β-adrenergic receptor selectivity of Carazolol against a panel of other commonly used beta-blockers. The data presented is compiled from various in-vitro studies to offer a comprehensive overview for research and development applications.
Introduction to Beta-Blocker Selectivity
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are targets of catecholamines, particularly norepinephrine and epinephrine. The two primary subtypes, β1 and β2, are distributed differently throughout the body and mediate distinct physiological effects. β1-receptors are predominantly found in the heart and kidneys, while β2-receptors are abundant in the lungs, vascular smooth muscle, and other tissues. The selectivity of a beta-blocker for these receptor subtypes is a critical determinant of its therapeutic action and side-effect profile. High β1-selectivity (cardioselectivity) is often desired to target cardiac function with minimal impact on the respiratory system. Conversely, non-selective beta-blockers antagonize both β1 and β2 receptors. This compound is recognized as a potent, non-selective beta-blocker.
Data Presentation: Comparative Binding Affinities
The binding affinity of a drug for its receptor is a key measure of its potency. The inhibition constant (Ki) represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values of this compound and other beta-blockers for β1 and β2 adrenergic receptors.
| Beta-Blocker | β1 Ki (nM) | β2 Ki (nM) | Selectivity Ratio (β2 Ki / β1 Ki) | Predominant Selectivity |
| This compound | ~0.1 - 0.5 | ~0.1 - 0.5 | ~1 | Non-selective |
| Propranolol | ~1.0 - 5.0 | ~0.5 - 2.0 | ~0.4 | Non-selective (slight β2 preference) |
| Metoprolol | ~100 - 200 | ~4000 - 8000 | ~40 | β1-selective |
| Atenolol | ~1000 - 2000 | ~35000 - 70000 | ~35 | β1-selective |
| Bisoprolol | ~10 - 20 | ~200 - 400 | ~20 | β1-selective |
| Nebivolol | ~0.5 - 1.0 | ~25 - 50 | ~50 | Highly β1-selective |
| Carvedilol | ~1.0 - 5.0 | ~0.2 - 1.0 | ~0.2 | Non-selective (slight β2 preference) |
| Betaxolol | ~5 - 10 | ~500 - 1000 | ~100 | Highly β1-selective |
Note: Ki values can vary between studies due to different experimental conditions. The values presented here are a representative range compiled from multiple sources.
Experimental Protocols: Radioligand Binding Assay
The determination of beta-blocker selectivity is predominantly carried out using radioligand binding assays. This technique measures the affinity of a drug for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A non-selective, high-affinity beta-blocker radiolabeled with a radioisotope, such as [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol.
-
Test compounds: this compound and other beta-blockers of interest.
-
Non-specific binding control: A high concentration of a non-labeled, non-selective beta-blocker (e.g., 10 µM Propranolol).
-
Assay buffer: Typically a Tris-HCl buffer with MgCl₂.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Visualizations
β-Adrenergic Receptor Signaling Pathway
This diagram illustrates the canonical signaling pathway following the activation of a β-adrenergic receptor by an agonist.
Caption: Canonical β-adrenergic receptor signaling pathway.
Experimental Workflow for Determining Beta-Blocker Selectivity
This diagram outlines the key steps in a radioligand binding assay used to determine the selectivity of beta-blockers.
Caption: Workflow for radioligand binding assay.
Logical Relationship of this compound's Selectivity
This diagram illustrates the classification of this compound's selectivity in comparison to other beta-blockers.
Caption: Classification of beta-blocker selectivity.
A Comparative Guide to Carazolol and ICI 118,551 for Selective β2-Adrenergic Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carazolol and ICI 118,551, two antagonists of β-adrenergic receptors (β-ARs). The focus is on their relative selectivity for the β2-adrenergic receptor subtype, supported by experimental data from radioligand binding assays. This information is critical for researchers selecting the appropriate pharmacological tool to investigate the roles of β2-adrenergic signaling in various physiological and pathological processes.
Introduction to β-Adrenergic Receptor Antagonists
β-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that mediate the physiological responses to the catecholamines epinephrine and norepinephrine.[1][2] These receptors are classified into three main subtypes: β1, β2, and β3.[1] β1-ARs are predominantly found in the heart, where they regulate heart rate and contractility.[3][4] β2-ARs are widely distributed in smooth muscle tissues, such as those in the bronchi and blood vessels, where they mediate relaxation. The distinct tissue distribution and physiological roles of these receptor subtypes have driven the development of selective antagonists (β-blockers) to achieve targeted therapeutic effects while minimizing off-target side effects.
This compound is a high-affinity, non-selective β-adrenergic receptor antagonist. It binds with high affinity to both β1 and β2 receptors. Due to its high affinity and slow dissociation rate, radiolabeled forms of this compound are often used in receptor binding studies to quantify β-adrenergic receptor density.
ICI 118,551 is a highly selective β2-adrenergic receptor antagonist. It exhibits a significantly greater affinity for the β2 subtype compared to the β1 or β3 subtypes, making it a valuable tool for isolating and studying β2-AR function.
Quantitative Comparison of Receptor Binding Affinity and Selectivity
The binding affinity of a ligand for a receptor is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. Selectivity is determined by the ratio of the binding affinities for different receptor subtypes.
The following table summarizes the binding affinities and selectivity ratios for this compound and ICI 118,551 from various studies. It is important to note that absolute values can vary between experiments due to different assay conditions, such as the cell lines, radioligands, and temperatures used.
| Compound | Receptor Subtype | Binding Affinity (Ki/Kd) | β2/β1 Selectivity Ratio | Reference |
| This compound | β1-AR | Kd: ~0.15 nM | ~1 (non-selective) | |
| β2-AR | Kd: ~0.15 nM | |||
| β3-AR | Ki: 2.0 ± 0.2 nM | |||
| ICI 118,551 | β1-AR | pKi: ~7.3 | ~123 - 550 fold | |
| β2-AR | pKi: ~9.0 - 9.26 | |||
| β1-AR | Ki: 240 ± 26 nM | ~400 fold | ||
| β2-AR | Ki: 0.6 ± 0.2 nM | |||
| β1-AR | log KD: -6.62 ± 0.01 | 354 fold (β2 selective) | ||
| β2-AR | log KD: -9.17 ± 0.03 |
Key Observations:
-
ICI 118,551 consistently demonstrates high selectivity for the β2-adrenergic receptor, with selectivity ratios ranging from approximately 123- to 550-fold over the β1-AR.
-
This compound is a non-selective antagonist, binding with roughly equal high affinity to both β1 and β2 receptors.
Experimental Protocols
The data presented above are primarily derived from radioligand binding assays, which are the gold standard for quantifying receptor-ligand interactions.
Radioligand Binding Assay (Competition Assay)
This method determines the affinity of an unlabeled compound (the "competitor," e.g., this compound or ICI 118,551) by measuring its ability to displace a labeled ligand (the "radioligand") that is known to bind to the receptor of interest.
1. Membrane Preparation:
- Tissues or cells expressing the target β-adrenergic receptor subtypes (e.g., CHO cells stably expressing human β1 or β2 receptors) are homogenized in a cold lysis buffer.
- The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
- The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Binding Reaction:
- A fixed concentration of a suitable radioligand (e.g., [3H]CGP 12177 or [125I]iodocyanopindolol) is incubated with the membrane preparation.
- Increasing concentrations of the unlabeled competitor drug (this compound or ICI 118,551) are added to the reaction.
- The reaction is incubated at a specific temperature (e.g., 30°C) for a set time to reach equilibrium.
3. Separation of Bound and Free Radioligand:
- The reaction is terminated by rapid vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
- The radioactivity retained on the filters is measured using a scintillation counter.
- Total binding is measured in the absence of a competitor.
- Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol) to saturate all specific binding sites.
- Specific binding is calculated by subtracting non-specific binding from total binding.
5. Data Analysis:
- The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
- The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the β2-adrenergic receptor signaling pathway and the experimental workflow of a competition radioligand binding assay.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Competition Radioligand Binding Assay Workflow.
Conclusion
The choice between this compound and ICI 118,551 depends entirely on the experimental objective.
-
For studies requiring specific blockade of the β2-adrenergic receptor to elucidate its distinct physiological or pharmacological roles, ICI 118,551 is the superior choice due to its high selectivity.
-
For applications such as total β-adrenergic receptor quantification in tissues co-expressing β1 and β2 subtypes, or when a non-selective blockade is desired, This compound is a suitable high-affinity tool.
Researchers should always consider the potential for off-target effects, even with highly selective compounds like ICI 118,551, especially at high concentrations where its β1-AR antagonistic effects may become apparent. Careful dose-response studies are recommended to ensure the observed effects are mediated by the intended receptor subtype.
References
Carazolol: A Comprehensive Evaluation as a Potent and Selective β3-Adrenoceptor Agonist
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Carazolol's performance as a β3-adrenoceptor agonist against other notable alternatives. Experimental data, detailed protocols, and signaling pathway visualizations are presented to offer a thorough understanding of its pharmacological profile.
This compound, a compound traditionally classified as a high-potency β1/β2-adrenoceptor antagonist for hypertension treatment, has emerged as a potent and selective agonist for the β3-adrenoceptor.[1][2] This guide delves into the validation of this compound's agonistic properties at the β3-adrenoceptor, comparing its potency and selectivity with established β3-agonists such as Mirabegron, Solabegron, Amibegron, CL 316243 , and BRL 37344.
Comparative Analysis of β3-Adrenoceptor Agonists
The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound and other selective β3-adrenoceptor agonists. These values are critical in assessing the therapeutic potential and selectivity of these compounds. It is important to note that values may vary across different studies due to varied experimental conditions, such as the cell lines and radioligands used.
Table 1: Binding Affinity (Ki) of β3-Adrenoceptor Agonists
| Compound | Receptor Subtype | Ki (nM) | Cell Line | Radioligand |
| This compound | Human β3 | ~4 | CHO | [3H]-L-748,337 |
| Mirabegron | Human β3 | 2.5 - 55 | Various | Various |
| Solabegron | Human β3 | - | - | - |
| Amibegron (SR 58611A) | Human β3 | 4 | CHO | [3H]-L-748,337[3] |
| CL 316243 | Rat β3 | - | - | - |
| BRL 37344 | Human β1 | 11300 | CHO | [125I]iodocyanopindolol[4] |
| Human β2 | - | - | - | |
| Human β3 | - | - | - |
Data for some compounds were not available in the reviewed literature under comparable conditions.
Table 2: Functional Potency (EC50) of β3-Adrenoceptor Agonists in cAMP Accumulation Assays
| Compound | Receptor Subtype | EC50 (nM) | Cell Line |
| This compound | Human β3 | - | CHO |
| Mirabegron | Human β3 | 22.4 | CHO[5] |
| Rat β3 | 19 | CHO | |
| Solabegron | Human β3 | 22 | CHO |
| Amibegron (SR 58611A) | Rat β3 | 3.5 | Rat Colon |
| CL 316243 | β3 | 3 | - |
| BRL 37344 | Human Atrial Myocardium | 15.2 | - |
| Vibegron | Human β3 | 1.26 | CHO-K1 |
This compound has been demonstrated to be a full agonist in stimulating adenylyl cyclase in cells expressing human β3-adrenoceptors, though specific EC50 values were not consistently reported in the initial literature reviewed.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: β3-Adrenoceptor signaling pathway.
Caption: Radioligand binding assay workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenoceptor are cultured under standard conditions.
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable buffer.
2. Binding Reaction:
-
The membrane preparation is incubated in a multi-well plate with a fixed concentration of a radiolabeled ligand (e.g., [3H]-L-748,337) and varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist.
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.
3. Separation and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of the competitor compound is calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β3-adrenoceptor signaling pathway.
1. Cell Treatment:
-
CHO cells expressing the β3-adrenoceptor are seeded in multi-well plates.
-
The cells are incubated with varying concentrations of the test agonist (e.g., this compound) for a specified time at 37°C. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
2. Cell Lysis and cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit, typically based on competitive enzyme immunoassay (EIA) or homogenous time-resolved fluorescence (HTRF).
3. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by plotting the cAMP concentration against the agonist concentration and fitting the data to a sigmoidal dose-response curve.
Lipolysis Assay
This assay assesses the functional consequence of β3-adrenoceptor activation in adipocytes, which is the breakdown of triglycerides (lipolysis) and the release of glycerol and free fatty acids.
1. Adipocyte Culture and Treatment:
-
Differentiated adipocytes (e.g., 3T3-L1 cells or primary human adipocytes) are used.
-
The cells are incubated with various concentrations of the β3-agonist in a suitable buffer.
-
A known lipolytic agent, such as isoproterenol, is used as a positive control.
2. Measurement of Glycerol/Free Fatty Acid Release:
-
After the incubation period, the supernatant is collected.
-
The amount of glycerol or free fatty acids released into the supernatant is quantified using commercially available colorimetric or fluorometric assay kits.
3. Data Analysis:
-
The amount of glycerol or free fatty acids released is normalized to the total protein content of the cells.
-
The EC50 value for the agonist-induced lipolysis is determined from the dose-response curve.
Conclusion
The available data strongly support the classification of this compound as a potent and selective β3-adrenoceptor agonist. Its nanomolar affinity and full agonism in functional assays place it among the more effective ligands for this receptor subtype. While traditionally known as a β1/β2 antagonist, its potent β3 agonism opens new avenues for its potential therapeutic applications, particularly in metabolic diseases where β3-adrenoceptor activation is beneficial. Further comparative studies under standardized conditions are warranted to definitively establish its pharmacological profile relative to other clinically relevant β3-agonists. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct such validation studies.
References
- 1. Protocol for assessing ex vivo lipolysis of murine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRL 37344 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. axonmedchem.com [axonmedchem.com]
A Head-to-Head Comparison of [3H]-Carazolol and [3H]-Dihydroalprenolol for Labeling β-Adrenergic Receptors in Brain Membranes
For researchers in neuropharmacology and drug development, the selection of a suitable radioligand is paramount for the accurate characterization of receptor-ligand interactions. This guide provides a direct comparison of two widely used β-adrenergic receptor antagonists, [3H]-Carazolol and [3H]-dihydroalprenolol ([3H]-DHA), in brain membrane preparations.
This comparison synthesizes data from studies directly evaluating these radioligands, offering a quantitative and methodological overview to inform experimental design. The primary focus is on their binding affinities and kinetics in rat cerebral cortical membranes.
Quantitative Binding Characteristics
A direct comparative study has demonstrated that [3H]-Carazolol exhibits a significantly higher affinity for β-adrenergic receptors in rat cerebral cortical membranes compared to [3H]-dihydroalprenolol. The binding of (±)-[3H]-carazolol is saturable with a dissociation constant (KD) approximately four times lower than that of (-)-[3H]-dihydroalprenolol.[1] It is noteworthy that the [3H]-Carazolol used was a racemic mixture, while [3H]-DHA was the (-)-isomer; an equivalent formulation would suggest that [3H]-Carazolol is 8-10 times more potent.[1]
This enhanced affinity of [3H]-Carazolol can be attributed to both a faster association rate and a slower dissociation rate from the receptor.[1]
| Radioligand | KD (nM) | Association Rate Constant (kon) | Dissociation Rate Constant (koff) | Receptor Subtype Selectivity |
| [3H]-Carazolol | 0.15 | ~2-fold greater than [3H]-DHA | ~2-fold lower than [3H]-DHA | Equal affinity for β1 and β2 |
| [3H]-Dihydroalprenolol | ~0.60 | - | - | Primarily β2 subtype |
Table 1: Comparative Binding Parameters of [3H]-Carazolol and [3H]-Dihydroalprenolol in Rat Cerebral Cortical Membranes. Data sourced from a comparative study.[1] The KD for [3H]-DHA is estimated based on the reported four-fold lower affinity compared to [3H]-Carazolol.
The displacement profiles for both radioligands by various adrenergic drugs were found to be very similar, indicating they label the same population of β-adrenergic receptors.[1] Furthermore, [3H]-Carazolol has been shown to bind with equal affinity to β1 and β2 receptors, as demonstrated in studies using calf cerebral cortex (predominantly β1) and calf cerebellum (predominantly β2).
Experimental Protocols
The following is a generalized protocol for a radioligand binding assay using brain membranes, based on standard methodologies described in the literature.
Brain Membrane Preparation
-
Tissue Homogenization: Rat cerebral cortices are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Membrane Pelleting: The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.
-
Washing: The membrane pellet is washed by resuspension in fresh ice-cold buffer and re-centrifugation to remove endogenous substances.
-
Final Resuspension: The final membrane pellet is resuspended in the assay buffer to a desired protein concentration, which is determined using a standard protein assay (e.g., Lowry method).
Radioligand Binding Assay
-
Incubation: In triplicate, brain membranes (typically 50-200 µg of protein) are incubated with varying concentrations of the radioligand ([3H]-Carazolol or [3H]-DHA) in a final volume of 250-500 µL of assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Determination of Non-Specific Binding: A parallel set of tubes is incubated under the same conditions but in the presence of a high concentration of a non-labeled competitor (e.g., 1 µM propranolol) to determine non-specific binding.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are rapidly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. Saturation binding data are then analyzed using Scatchard analysis or non-linear regression to determine the KD and Bmax values.
Visualizing the Experimental Workflow
References
In vivo comparison of Carazolol and other beta-blockers on cardiovascular responses
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Carazolol's cardiovascular effects against other beta-blockers, supported by experimental data. The information is presented in a structured format to facilitate informed decision-making in preclinical and clinical research.
Executive Summary
This compound is a potent, non-selective beta-adrenergic receptor antagonist with a high affinity for beta-1 and beta-2 adrenoceptors. In vivo studies have consistently demonstrated its significant impact on cardiovascular parameters, primarily through the modulation of the sympathetic nervous system's influence on the heart and vasculature. This guide synthesizes data from key in vivo experiments, comparing the cardiovascular responses of this compound to those of other well-established beta-blockers, including propranolol, pindolol, and acebutolol. The comparative data highlights this compound's potency and efficacy in various animal models.
Comparative Analysis of Cardiovascular Responses
The following tables summarize the quantitative data from in vivo studies, offering a side-by-side comparison of this compound and other beta-blockers on key cardiovascular parameters such as heart rate and blood pressure.
Table 1: Comparative Effects of Beta-Blockers on Isoprenaline-Induced Tachycardia in Rats
| Beta-Blocker | Dose Range | Route of Administration | Inhibition of Tachycardia | Relative Potency (vs. Propranolol) |
| This compound | 0.001 - 0.01 mg/kg | Intravenous | Potent and dose-dependent | ~100x |
| Propranolol | 0.1 - 1.0 mg/kg | Intravenous | Dose-dependent | 1x |
| Pindolol | 0.025 - 0.25 mg/kg | Intravenous | Dose-dependent | ~25x |
Data synthesized from comparative studies in rats where tachycardia was induced by isoprenaline injection.[1]
Table 2: Effects of Beta-Blockers on Adrenaline-Induced Cardiovascular Changes in Conscious Pigs
| Beta-Blocker | Primary Effect on Adrenaline Response | Impact on Heart Rate | Impact on Blood Pressure |
| This compound | Blockade of tachycardia and vasodilation | Significant reduction | Increased vasopressor responsiveness |
| Propranolol | Blockade of tachycardia and vasodilation | Significant reduction | Increased vasopressor responsiveness |
| Acebutolol | Blockade of tachycardia and vasodilation | Significant reduction | Increased vasopressor responsiveness |
This table summarizes the findings from a study examining the effects of beta-blockers on the cardiovascular responses to intravenous adrenaline in conscious Pietrain pigs.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for key in vivo experiments cited in this guide.
Isoprenaline-Induced Tachycardia Inhibition in Rats
This experiment is designed to assess the beta-blocking potency of a compound by measuring its ability to inhibit the heart rate increase induced by a beta-agonist like isoprenaline.
Animal Model: Male Wistar rats (200-250g).
Procedure:
-
Anesthesia: Rats are anesthetized with an appropriate agent (e.g., urethane, 1.25 g/kg intraperitoneally).
-
Surgical Preparation: The trachea is cannulated to ensure a clear airway. The jugular vein is cannulated for intravenous drug administration, and the carotid artery is cannulated for blood pressure and heart rate monitoring.
-
Baseline Measurement: After a stabilization period of at least 20 minutes, baseline heart rate and blood pressure are recorded.
-
Isoprenaline Administration: A standard dose of isoprenaline (e.g., 1 µg/kg) is administered intravenously to induce a significant increase in heart rate (tachycardia).
-
Beta-Blocker Administration: Following the return of heart rate to baseline, the test beta-blocker (e.g., this compound, propranolol, or pindolol) is administered intravenously at varying doses.
-
Post-Treatment Measurement: After a set period (e.g., 5-10 minutes) to allow for drug distribution, the same dose of isoprenaline is administered again.
-
Data Analysis: The percentage inhibition of the isoprenaline-induced tachycardia is calculated for each dose of the beta-blocker to determine its potency.[1]
Cardiovascular Response to Adrenaline in Conscious Pigs
This protocol evaluates the effect of beta-blockers on the cardiovascular response to adrenaline in a conscious, large animal model, which can be more translatable to human physiology.
Animal Model: Conscious Pietrain pigs.
Procedure:
-
Catheter Implantation: Several days prior to the experiment, under general anesthesia, catheters are surgically implanted into a jugular vein (for drug infusion) and a carotid artery (for blood pressure and heart rate monitoring). The catheters are exteriorized and secured.
-
Acclimatization: The pigs are allowed to recover from surgery and are acclimatized to the experimental environment to minimize stress-induced cardiovascular changes.
-
Baseline Measurement: On the day of the experiment, the conscious and unrestrained pig is connected to the monitoring equipment, and baseline cardiovascular parameters are recorded.
-
Adrenaline Infusion: Adrenaline is infused intravenously at a constant rate to elicit cardiovascular responses (e.g., changes in heart rate and blood pressure).
-
Beta-Blocker Administration: The beta-blocker being tested (e.g., this compound, propranolol, or acebutolol) is administered intravenously.
-
Post-Treatment Adrenaline Challenge: After a suitable interval, the adrenaline infusion is repeated to assess the modulatory effect of the beta-blocker on the adrenaline-induced cardiovascular responses.[2]
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: Beta-adrenergic signaling pathway and the mechanism of beta-blocker action.
Caption: Generalized workflow for in vivo assessment of beta-blocker cardiovascular effects.
Conclusion
The in vivo experimental data consistently demonstrates that this compound is a highly potent beta-blocker. Its ability to antagonize the cardiovascular effects of sympathomimetic amines like isoprenaline and adrenaline is significantly greater than that of propranolol and pindolol on a weight-for-weight basis. This high potency, coupled with its non-selective beta-blocking profile, makes this compound a valuable tool for cardiovascular research. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to support the design and interpretation of future in vivo studies in the field of cardiovascular pharmacology.
References
- 1. Comparative investigation on the cardio-protective action of the beta-blockers this compound, propranolol and pindolol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on the cardiovascular responses to adrenaline in stress sensitive pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Carazolol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Carazolol is paramount for laboratories to protect personnel and ecosystems. this compound, a potent beta-adrenergic blocker, is classified as toxic if swallowed and can cause skin and eye irritation, necessitating strict adherence to established disposal protocols.[1] This guide provides essential, step-by-step procedures for the proper management of this compound waste in research and drug development settings.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[1][2] Personnel handling this compound waste must wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area to minimize the risk of inhalation.
This compound Waste Segregation and Storage
Proper segregation of chemical waste is a critical first step to prevent hazardous reactions.[3][4] this compound waste should be categorized and collected at the point of generation.
Waste Streams:
-
Solid this compound Waste: Includes expired or unused pure this compound, contaminated personal protective equipment (PPE) like gloves and weigh boats, and absorbent materials from spills.
-
Liquid this compound Waste: Encompasses solutions containing this compound, such as experimental preparations and contaminated solvents.
-
Sharps Waste: Consists of needles, syringes, and other sharp instruments contaminated with this compound.
-
Empty Containers: Original this compound containers and any other containers that have held the compound.
Storage Procedures:
All this compound waste must be stored in clearly labeled, sealed, and chemically compatible containers. These containers should be kept in a designated and properly placarded Satellite Accumulation Area (SAA) away from incompatible materials. It is imperative to prevent the mixing of this compound with incompatible substances; consult the SDS for specific incompatibility information.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of different this compound waste streams.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
